4-Hydroxy-3-nitrobiphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.89e-05 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95810. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-4-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDNJJBXFOLPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237084 | |
| Record name | 3-Nitro(1,1'-biphenyl)-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-82-5 | |
| Record name | 4-Phenyl-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro(1,1'-biphenyl)-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 885-82-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro(1,1'-biphenyl)-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitro[1,1'-biphenyl]-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITRO(1,1'-BIPHENYL)-4-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARF4GZ3MF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Hydroxy-3-nitrobiphenyl synthesis from 4-hydroxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-hydroxy-3-nitrobiphenyl from 4-hydroxybiphenyl, a critical transformation for the development of various pharmaceutical and agrochemical compounds. This document provides a comprehensive overview of the synthetic process, including detailed experimental protocols, quantitative data, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Reaction Overview and Principles
The synthesis of this compound from 4-hydroxybiphenyl is achieved through an electrophilic aromatic substitution reaction, specifically, a nitration. The hydroxyl group of 4-hydroxybiphenyl is a strongly activating, ortho-, para-directing group. As the para position is already substituted by the phenyl group, the incoming nitro group is predominantly directed to the ortho position (position 3).
The reaction is typically carried out using nitric acid as the nitrating agent in a suitable solvent, such as glacial acetic acid. The conditions are optimized to achieve high selectivity for the desired mono-nitrated product while minimizing the formation of byproducts.
Quantitative Data
The following table summarizes the optimized reaction conditions for the synthesis of this compound, derived from established protocols that report high selectivity and yield.
| Parameter | Value/Range | Notes |
| Starting Material | 4-Hydroxybiphenyl | --- |
| Nitrating Agent | Nitric Acid (50-70%, preferably 65-67%) | The concentration of nitric acid is a critical parameter. |
| Solvent | Glacial Acetic Acid | --- |
| Concentration of 4-Hydroxybiphenyl in Acetic Acid | 5-50% by weight (15-20% preferred) | Higher concentrations can lead to increased byproduct formation. |
| Molar Ratio (Nitric Acid : 4-Hydroxybiphenyl) | 0.8:1 to 1.2:1 (1:1 to 1.05:1 preferred) | A slight excess of the nitrating agent can ensure complete conversion. |
| Reaction Temperature | Boiling point of glacial acetic acid (approx. 118 °C at atmospheric pressure) or 75-80 °C under reduced pressure (200-300 mbar) | Metering the nitric acid into the refluxing solution is a key aspect of the procedure. |
| Reaction Time | Not explicitly stated, but dropwise addition of nitric acid is recommended. | Reaction is typically complete after the addition of nitric acid. |
| Yield | High selectivity and yield are reported under these conditions. | Quantitative yield data from a comparative study is not readily available in the public domain. |
Detailed Experimental Protocol
This protocol is based on a method designed for high selectivity in the nitration of 4-hydroxybiphenyl.
Materials:
-
4-hydroxybiphenyl
-
Glacial acetic acid
-
Nitric acid (65-67%)
-
Deionized water
-
Four-necked flask
-
Reflux condenser
-
Thermometer
-
Stirrer
-
Dropping funnel
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a reflux condenser, thermometer, stirrer, and dropping funnel, prepare a 15-20% (by weight) solution of 4-hydroxybiphenyl in glacial acetic acid.
-
Heating: Heat the mixture to the boiling point of glacial acetic acid while stirring.
-
Nitration: Once the solution is refluxing, add a mixture of nitric acid (1.0 to 1.05 molar equivalents) and glacial acetic acid dropwise into the refluxing solution via the dropping funnel. The addition should be slow and controlled to maintain a steady reflux and avoid excessive temperature fluctuations.
-
Reaction Completion: After the addition of the nitric acid mixture is complete, continue to stir the reaction mixture at reflux for a short period to ensure complete conversion.
-
Product Precipitation: Allow the reaction mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold deionized water. The this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filtered solid with deionized water to remove any residual acetic acid and inorganic impurities.
-
Drying: Dry the purified this compound in a drying oven at an appropriate temperature (e.g., 60-70 °C) until a constant weight is achieved.
Purification
The initial product obtained after precipitation and washing is often of sufficient purity for many applications. However, for applications requiring higher purity, recrystallization can be performed.
Recrystallization Procedure:
-
Solvent Selection: Choose a suitable solvent for recrystallization. A good solvent will dissolve the this compound at an elevated temperature but not at room temperature. Given the polar nature of the hydroxyl and nitro groups, polar protic or aprotic solvents are likely candidates. Ethanol, methanol, or aqueous mixtures of these alcohols could be effective. Toluene is another potential solvent. A small-scale solubility test is recommended to identify the optimal solvent.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, and it will crystallize out of the solution. The cooling process can be further promoted by placing the flask in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Potential Byproducts
The primary potential byproducts in this reaction include:
-
2-Hydroxy-3-nitrobiphenyl: This isomer is less likely to form due to the directing effect of the hydroxyl group and the steric hindrance from the phenyl group.
-
Dinitrated products: Over-nitration can lead to the formation of dinitrobiphenyl derivatives. Controlling the stoichiometry of the nitric acid is crucial to minimize this.
-
Oxidation products: Nitric acid is a strong oxidizing agent, and some degradation of the starting material or product may occur, especially at higher temperatures or with prolonged reaction times.
Workflow and Process Visualization
The following diagram illustrates the key steps in the synthesis of this compound from 4-hydroxybiphenyl.
Caption: Synthesis workflow for this compound.
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrobiphenyl, also known as 2-nitro-4-phenylphenol, is a biphenyl derivative characterized by the presence of a hydroxyl group and a nitro group on one of its phenyl rings. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science. The strategic placement of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the biphenyl scaffold imparts unique chemical reactivity and physical properties to the molecule. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis protocols, and a discussion of its potential, yet largely unexplored, biological relevance.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. These data are essential for its handling, characterization, and application in a research and development setting.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 885-82-5 | [1] |
| Molecular Formula | C₁₂H₉NO₃ | [2] |
| Molecular Weight | 215.21 g/mol | [1] |
| Appearance | Light yellow to yellow-orange powder/crystal | [3] |
| Melting Point | 67 °C | [1] |
| Boiling Point (Predicted) | 387.3 ± 17.0 °C | [3] |
| pKa (Predicted) | 9.22 ± 0.13 | [3] |
| LogP (Predicted) | 3.7 | [2] |
Solubility
Quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature. However, qualitative descriptions indicate its solubility profile.
| Solvent | Solubility | Reference |
| Methanol | Almost transparent | [3] |
| Ethanol | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Acetone | Soluble | [4] |
| Water | Insoluble | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various spectroscopic techniques are provided below.
¹H NMR Spectroscopy
| Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |
| CDCl₃ | 10.58 | s | -OH |
| CDCl₃ | 8.30 | d | H-2 |
| CDCl₃ | 7.82 | dd | H-6 |
| CDCl₃ | 7.54 | m | Phenyl H |
| CDCl₃ | 7.45 | m | Phenyl H |
| CDCl₃ | 7.38 | m | Phenyl H |
| CDCl₃ | 7.23 | d | H-5 |
Note: The assignments are based on standard NMR prediction and may require further experimental verification.
¹³C NMR Spectroscopy
Detailed peak assignments for the ¹³C NMR spectrum are available in specialized chemical databases.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the O-H stretch of the hydroxyl group, N-O stretches of the nitro group, and C=C stretches of the aromatic rings.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 215, corresponding to its molecular weight.[2] The fragmentation pattern provides further structural information.
Experimental Protocols
A key application of this compound is as a precursor in organic synthesis. A common method for its preparation is through the nitration of 4-hydroxybiphenyl.
Synthesis of this compound
Reaction: Nitration of 4-hydroxybiphenyl.
Procedure:
-
A mixture of 4-hydroxybiphenyl and glacial acetic acid is heated to the boiling point of the glacial acetic acid.
-
Nitric acid, or a mixture of nitric acid and glacial acetic acid, is then metered into the refluxing solution. The molar ratio of nitric acid to 4-hydroxybiphenyl is typically maintained between 1.2:1 and 0.8:1.
-
Upon completion of the reaction, the mixture is added to water.
-
The resulting precipitate of this compound is collected by filtration.
-
The product can be further purified by washing with water and subsequent drying.
Caption: Workflow for the synthesis of this compound.
Reactivity and Stability
This compound possesses two main reactive sites: the aromatic rings and the hydroxyl and nitro functional groups. The electron-withdrawing nature of the nitro group deactivates the substituted phenyl ring towards electrophilic substitution, while the hydroxyl group is activating. The molecule is generally stable under standard laboratory conditions but may be sensitive to strong reducing agents, which can reduce the nitro group to an amino group.[5] It is also important to consider its stability under varying temperature and light conditions, as is standard practice for nitroaromatic compounds.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies detailing the biological activity or the involvement of this compound in defined signaling pathways. However, the broader classes of compounds to which it belongs, namely nitrobiphenyls and their hydroxylated derivatives, have been the subject of toxicological and pharmacological research.
For instance, some hydroxylated polychlorinated biphenyls (PCBs) have been shown to exhibit toxicity.[4] The metabolism of related compounds like 4-nitrobiphenyl can lead to the formation of reactive intermediates that may interact with cellular macromolecules.[5] Biphenyl derivatives, in general, have been explored for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is plausible that this compound could be a scaffold for the development of novel therapeutic agents, but this would require extensive biological screening and mechanism of action studies. No specific signaling pathways involving this compound have been reported in the reviewed scientific literature.
Conclusion
This compound is a well-characterized organic compound with a defined set of chemical and physical properties. Its synthesis is straightforward, making it an accessible intermediate for further chemical elaboration. While its spectroscopic properties are documented, a more thorough investigation into its quantitative solubility in a wider range of organic solvents would be beneficial for its practical application. The biological activities and potential involvement in cellular signaling pathways of this compound remain an open area for future research. This technical guide serves as a foundational resource for scientists and researchers interested in utilizing this compound in their synthetic and developmental endeavors.
References
- 1. This compound [stenutz.eu]
- 2. PubChemLite - this compound (C12H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. 4-HYDROXY-4'-NITROBIPHENYL | 3916-44-7 [amp.chemicalbook.com]
- 4. Cas 3916-44-7 | 4-HYDROXY-4'-NITROBIPHENYL - Anbu Chem [finechemical.net]
- 5. 4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxy-3-nitrobiphenyl (CAS Number: 885-82-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy-3-nitrobiphenyl, also known as 2-Nitro-4-phenylphenol, a biphenyl derivative with potential applications in various fields of chemical synthesis. This document collates available physicochemical data, details a plausible experimental protocol for its synthesis and purification, and discusses its current standing in scientific literature, particularly concerning its biological activity and relevance to drug development.
Core Compound Information
This compound is a nitroaromatic compound belonging to the biphenyl class of chemicals. Its structure consists of a biphenyl backbone with a hydroxyl group and a nitro group substituted on one of the phenyl rings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 885-82-5 | [1] |
| Molecular Formula | C₁₂H₉NO₃ | [1] |
| Molecular Weight | 215.21 g/mol | [1] |
| Appearance | Pale yellow to brown solid/crystal | |
| Melting Point | 67-70 °C | [2] |
| Synonyms | 2-Nitro-4-phenylphenol, 3-Nitrobiphenyl-4-ol | [1] |
Synthesis and Purification
The primary route for the synthesis of this compound is through the nitration of 4-hydroxybiphenyl.[3] This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring activated by the hydroxyl group.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general method described in the literature, outlining a procedure for the nitration of 4-hydroxybiphenyl.[3]
Materials:
-
4-Hydroxybiphenyl
-
Glacial Acetic Acid
-
Nitric Acid (concentrated)
-
Distilled Water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-hydroxybiphenyl in glacial acetic acid.
-
Heating: Gently heat the mixture with stirring until the 4-hydroxybiphenyl is completely dissolved and the solution is clear.
-
Nitration: While maintaining the temperature, slowly add a stoichiometric amount of concentrated nitric acid dropwise to the reaction mixture through the dropping funnel. The addition should be controlled to manage the exothermic nature of the reaction.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at an elevated temperature for a specified period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold distilled water. This will cause the this compound product to precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of distilled water to remove any residual acid and other water-soluble impurities.
-
Drying: Dry the collected solid in a drying oven at a moderate temperature to remove any remaining water.
-
Recrystallization (Optional but Recommended): For higher purity, the crude product can be recrystallized from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility characteristics of the product and impurities.
Applications in Research and Drug Development
Currently, there is a notable lack of specific studies detailing the biological activity, mechanism of action, or direct applications of this compound in drug development. While biphenyl and nitrobiphenyl derivatives, in general, are of interest in medicinal chemistry for their diverse biological activities, this specific isomer (CAS 885-82-5) does not appear to be a widely investigated compound in this context.
Literature searches for its biological evaluation, including in vitro or in vivo studies, do not yield specific results for this compound. The available research tends to focus on other isomers or related derivatives. Therefore, at present, the primary application of this compound appears to be as a chemical intermediate or a building block for the synthesis of more complex molecules.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Disclaimer: The experimental protocol provided is a general guideline based on available literature. Researchers should conduct their own risk assessments and optimization studies before performing this synthesis. The lack of documented biological activity for this compound suggests that its potential in drug development is currently unexplored.
References
Solubility of 4-Hydroxy-3-nitrobiphenyl in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 4-Hydroxy-3-nitrobiphenyl (also known as 2-nitro-4-phenylphenol), a key chemical intermediate. Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, purification, and formulation development. This document compiles available solubility data, details experimental protocols for its determination, and presents a logical workflow for solubility studies.
Core Concepts in Solubility
The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is influenced by several factors, including the chemical structures of the solute and the solvent, temperature, and pressure. For a compound like this compound, its polar hydroxyl and nitro groups, combined with the non-polar biphenyl backbone, result in a nuanced solubility profile across different organic solvents.
Quantitative Solubility Data
Currently, publicly available literature providing extensive quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of organic solvents at various temperatures is limited. Qualitative assessments indicate that it is sparingly soluble in water and demonstrates greater solubility in organic solvents such as ethanol, acetone, and dichloromethane.[1] The lack of a comprehensive dataset highlights a significant knowledge gap for researchers working with this compound.
While specific data for this compound is scarce, general principles of solubility suggest that it would exhibit higher solubility in polar aprotic and polar protic solvents due to the potential for hydrogen bonding and dipole-dipole interactions.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Examples | Expected Solubility |
| Polar Protic | Ethanol, Methanol | More Soluble |
| Polar Aprotic | Acetone, Dichloromethane | More Soluble |
| Non-polar | Hexane, Toluene | Less Soluble |
| Aqueous | Water | Sparingly Soluble |
This table is based on general chemical principles and qualitative statements found in the literature. Experimental verification is required for precise quantitative values.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for any chemical process development. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of solid organic compounds.
Isothermal Saturation (Shake-Flask) Method
The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[2][3][4][5][6]
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent in a sealed container at a constant temperature. After equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined.
Detailed Methodology:
-
Preparation:
-
Ensure the this compound and all solvents are of high purity.
-
Prepare a series of sealed, temperature-controlled vessels (e.g., flasks or vials with screw caps).
-
-
Equilibration:
-
Add an excess amount of solid this compound to a known volume of the desired organic solvent in each vessel. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Place the vessels in a constant-temperature bath or shaker, maintained at the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Separation:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing precipitation or further dissolution.
-
Immediately filter the sample through a fine-pore filter (e.g., 0.45 µm PTFE or nylon) to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Determine the concentration of 4-Hydroxy-3-nitrobhenyl in the diluted sample using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity. A calibration curve with known concentrations of the compound must be prepared.
-
UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore and there are no interfering substances. A calibration curve is also required.
-
-
-
Calculation:
-
Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).
-
Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[7][8][9]
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen organic solvent using the isothermal saturation method as described above.
-
-
Sample Collection:
-
Carefully pipette a precise volume of the clear, filtered supernatant into a pre-weighed, clean, and dry evaporating dish.
-
-
Evaporation:
-
Gently evaporate the solvent from the dish in a fume hood or under a stream of inert gas at a controlled temperature. The temperature should be high enough to facilitate evaporation but low enough to prevent decomposition of the this compound.
-
-
Drying and Weighing:
-
Once the solvent has completely evaporated, place the evaporating dish in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature.
-
Weigh the dish containing the solid residue on an analytical balance.
-
Repeat the drying, cooling, and weighing steps until a constant mass is obtained.
-
-
Calculation:
-
The solubility is calculated as the mass of the solid residue divided by the volume of the supernatant taken.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the solubility of this compound.
References
- 1. fishersci.ie [fishersci.ie]
- 2. 4-Phenylphenol | 92-69-3 [chemicalbook.com]
- 3. Buy 1-Phenylpentane-2,4-dione (EVT-295829) | 3318-61-4 [evitachem.com]
- 4. scribd.com [scribd.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermodynamic solubility measurement without chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 4-Hydroxy-3-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the melting point and associated physicochemical properties of 4-Hydroxy-3-nitrobiphenyl, a biphenyl derivative of interest in various chemical and pharmaceutical research domains. The information is presented to support laboratory and development activities.
Physicochemical Data
This compound, also known as 2-nitro-4-phenylphenol, is a solid organic compound with the chemical formula C₁₂H₉NO₃.[1][2] Its identity is confirmed by the CAS Registry Number 885-82-5.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 67 °C | [1] |
| Molecular Formula | C₁₂H₉NO₃ | [1] |
| Molecular Weight | 215.21 g/mol | [1] |
| CAS Registry Number | 885-82-5 | [1][3] |
| InChIKey | JDDNJJBXFOLPKX-UHFFFAOYSA-N | [1][2] |
| LogP (Octanol/Water) | 3.71 | [1] |
Experimental Protocol: Melting Point Determination
While the specific experimental source for the cited melting point is not detailed in the available literature, a standard and widely accepted methodology for determining the melting point of a crystalline solid like this compound is the capillary melting point method.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a purified sample of this compound.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Sample of purified this compound
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle to ensure uniform packing.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The starting temperature is set to approximately 10-15 °C below the expected melting point (in this case, starting around 50-55 °C).
-
Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium. The sample is observed closely through the magnifying lens.
-
Data Recording: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
Reporting: The melting point is reported as the range from T₁ to T₂. For a pure substance, this range is typically narrow (0.5-2 °C). The literature value of 67 °C likely represents the upper limit of this range (T₂).[1]
Experimental Workflow and Logical Diagrams
In the context of chemical research, determining the melting point is a critical step in the overall workflow of synthesizing and characterizing a new compound. The following diagrams illustrate this logical progression.
Caption: Workflow for Synthesis and Characterization.
The diagram above illustrates the logical flow from starting materials to the final, verified product. Melting point determination serves as a key verification step to assess the purity of the synthesized compound.
References
Spectroscopic Profile of 4-Hydroxy-3-nitrobiphenyl: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-3-nitrobiphenyl, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Executive Summary
This compound is a substituted biphenyl derivative with significant applications in organic synthesis. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control. This guide presents a consolidation of available spectroscopic data, including detailed tables of NMR chemical shifts, IR absorption bands, and mass spectrometry fragmentation patterns. Furthermore, it outlines the experimental protocols typically employed to acquire such data and provides a visual workflow for spectroscopic analysis.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables present the predicted and observed chemical shifts for the ¹H and ¹³C nuclei of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.1 | d | ~2.5 |
| H-5 | ~7.2 | d | ~8.7 |
| H-6 | ~7.6 | dd | ~8.7, 2.5 |
| H-2', H-6' | ~7.6 | m | |
| H-3', H-4', H-5' | ~7.4 | m | |
| OH | Variable | br s |
Note: The chemical shifts and coupling constants are approximate values and may vary depending on the solvent and experimental conditions. Data is compiled from publicly available spectra which may lack detailed assignments.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~128 |
| C-2 | ~135 |
| C-3 | ~140 |
| C-4 | ~155 |
| C-5 | ~120 |
| C-6 | ~125 |
| C-1' | ~138 |
| C-2', C-6' | ~128 |
| C-3', C-5' | ~129 |
| C-4' | ~127 |
Note: The chemical shifts are approximate values and may vary depending on the solvent and experimental conditions. Data is compiled from publicly available spectra which may lack detailed assignments.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands (Reference: 4-Hydroxy-4'-nitrobiphenyl)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3200 (broad) | O-H stretch | Phenolic -OH |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1520, ~1340 | N-O asymmetric & symmetric stretch | Nitro group (-NO₂) |
| ~1250 | C-O stretch | Phenolic C-O |
| ~840 | C-H out-of-plane bend | para-disubstituted ring |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Predicted mass spectrometry data for this compound is available from PubChemLite.[2]
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (mass-to-charge ratio) |
| [M+H]⁺ | 216.06552 |
| [M+Na]⁺ | 238.04746 |
| [M-H]⁻ | 214.05096 |
| [M]⁺ | 215.05769 |
Fragmentation Pattern: The fragmentation of this compound under electron ionization would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and potentially cleavage of the biphenyl linkage.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Strategic Application of 4-Hydroxy-3-nitrobiphenyl in the Synthesis of Carvedilol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the pivotal role of 4-Hydroxy-3-nitrobiphenyl as a key starting material in the synthesis of Carvedilol, a widely used beta-blocker for the management of cardiovascular diseases. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and process visualizations to facilitate a deeper understanding and practical application in a laboratory setting.
Introduction: The Significance of this compound in Pharmaceutical Synthesis
This compound is an aromatic organic compound that serves as a crucial building block in the synthesis of various complex molecules. Its bifunctional nature, possessing both a hydroxyl and a nitro group on a biphenyl scaffold, makes it a versatile intermediate in medicinal chemistry. While it finds application in the synthesis of dyes and pigments, its most significant contribution lies in the pharmaceutical industry as a precursor to carbazole derivatives, most notably in the synthesis of Carvedilol.[1]
The strategic placement of the nitro group ortho to the hydroxyl group is key to its utility, enabling a critical intramolecular cyclization reaction to form the carbazole core structure, which is central to the pharmacological activity of Carvedilol. This guide will elucidate the synthetic journey from this compound to the final active pharmaceutical ingredient (API), Carvedilol.
The Synthetic Pathway: From this compound to Carvedilol
The synthesis of Carvedilol from this compound can be delineated into three primary stages:
-
Reductive Cyclization: Conversion of this compound to 4-hydroxycarbazole.
-
Epoxidation: Reaction of 4-hydroxycarbazole with epichlorohydrin to form the key intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole.
-
Final Condensation: Coupling of the epoxy intermediate with 2-(2-methoxyphenoxy)ethanamine to yield Carvedilol.
This synthetic route is a well-established method for the production of Carvedilol, with the initial reductive cyclization being a critical step that leverages the unique structure of this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each stage of the synthesis, accompanied by tables summarizing key quantitative data.
Stage 1: Synthesis of 4-hydroxycarbazole via Reductive Cyclization
The conversion of this compound to 4-hydroxycarbazole is typically achieved through a reductive cyclization reaction, often referred to as the Cadogan reaction.[2][3][4] This reaction involves the deoxygenation of the nitro group, which is believed to proceed through a nitrene intermediate, followed by an intramolecular cyclization.
Experimental Protocol (Proposed):
-
Materials: this compound, Triphenylphosphine (PPh₃) or Triethyl phosphite (P(OEt)₃), and a high-boiling point solvent (e.g., o-dichlorobenzene or 1,2,4-trichlorobenzene).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in the chosen high-boiling point solvent.
-
Add Triphenylphosphine (2.5 equivalents) or Triethyl phosphite to the solution.[5]
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature will depend on the solvent used (typically 180-210 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If using triphenylphosphine, triphenylphosphine oxide will precipitate and can be removed by filtration.
-
The solvent is then removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-hydroxycarbazole.
-
Quantitative Data for Reductive Cyclization:
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1 eq | - |
| Triphenylphosphine | 2.5 eq | [5] |
| Solvent | o-dichlorobenzene | [6] |
| Temperature | Reflux (approx. 180 °C) | [6] |
| Reaction Time | 4-24 hours (substrate dependent) | [5] |
| Yield | 75-91% (for analogous reactions) | [5] |
Stage 2: Synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole
This step involves the O-alkylation of 4-hydroxycarbazole with epichlorohydrin in the presence of a base.
Experimental Protocol:
-
Materials: 4-hydroxycarbazole, epichlorohydrin, a base (e.g., sodium hydroxide, potassium carbonate), and a solvent (e.g., water, isopropanol, or dimethyl sulfoxide).
-
Procedure:
-
To a stirred solution of the chosen solvent and base, add 4-hydroxycarbazole.[7]
-
Cool the mixture and add epichlorohydrin dropwise, maintaining a low temperature.[7]
-
After the addition is complete, allow the reaction mixture to warm to the desired temperature (e.g., 45-50 °C or reflux) and stir for several hours.[7][8]
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is typically quenched with water to precipitate the product.[7]
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude 4-(oxiran-2-ylmethoxy)-9H-carbazole can be further purified by recrystallization from a suitable solvent like ethyl acetate.[8]
-
Quantitative Data for Epoxidation:
| Parameter | Value | Reference |
| Reactants | ||
| 4-hydroxycarbazole | 1 eq | [7][8] |
| Epichlorohydrin | 1.5 eq | [7][8] |
| Sodium Hydroxide | 1.05 eq | [7] |
| Solvent | Water/DMSO | [7] |
| Temperature | 45 °C | [7] |
| Reaction Time | 6 hours | [7] |
| Yield | High | - |
Stage 3: Synthesis of Carvedilol
The final step is the condensation of the epoxy intermediate with 2-(2-methoxyphenoxy)ethanamine.
Experimental Protocol:
-
Materials: 4-(oxiran-2-ylmethoxy)-9H-carbazole, 2-(2-methoxyphenoxy)ethanamine, and a solvent (e.g., monoglyme, toluene, or isopropanol).
-
Procedure:
-
Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole in the chosen solvent in a reaction flask.
-
Add 2-(2-methoxyphenoxy)ethanamine to the solution. An excess of the amine is sometimes used to minimize the formation of bis-impurity.[9]
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude Carvedilol is then purified by recrystallization from a suitable solvent such as ethyl acetate or by converting it to a salt (e.g., hydrochloride or phosphate) for purification, followed by neutralization to obtain the free base.[10]
-
Quantitative Data for Final Condensation:
| Parameter | Value | Reference |
| Reactants | ||
| 4-(oxiran-2-ylmethoxy)-9H-carbazole | 1 eq | [7] |
| 2-(2-methoxyphenoxy)ethanamine | 1-2 eq | [9] |
| Solvent | Monoglyme | [7] |
| Temperature | Reflux | - |
| Reaction Time | 4-8 hours | - |
| Yield | 88% (crude) | [10] |
Process Visualization
The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis of Carvedilol from this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. scite.ai [scite.ai]
- 7. jocpr.com [jocpr.com]
- 8. (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. data.epo.org [data.epo.org]
Potential Mutagenic Properties of 4-Hydroxy-3-nitrobiphenyl: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mutagenicity of 4-Hydroxy-3-nitrobiphenyl (also known as 2-nitro-4-phenylphenol) is not publicly available. A safety data sheet for this compound explicitly states, "Germ cell mutagenicity: No data available."[1] This guide, therefore, provides an in-depth analysis of its potential mutagenic properties based on the well-documented genotoxicity of its parent compound, 4-nitrobiphenyl, and related nitroaromatic molecules. The information presented herein is intended to guide research and risk assessment efforts.
Introduction
This compound is a hydroxylated derivative of 4-nitrobiphenyl. The presence of a nitroaromatic group, a well-known structural alert for mutagenicity, raises concerns about its potential to induce genetic mutations. The mutagenicity of many nitroaromatic compounds is dependent on their metabolic activation to reactive electrophilic species that can interact with DNA. This process is often initiated by the reduction of the nitro group.
This whitepaper will explore the likely metabolic pathways, potential mechanisms of genotoxicity, and relevant experimental data from structurally similar compounds to infer the potential mutagenic profile of this compound.
Metabolic Activation and Genotoxicity of Nitroaromatics
The genotoxicity of nitroaromatic compounds like 4-nitrobiphenyl is intrinsically linked to their metabolic bioactivation. The primary pathway involves the enzymatic reduction of the nitro group to form nitroso and N-hydroxylamino intermediates. The N-hydroxylamino metabolite can be further activated, for example, by O-acetylation, to form a highly reactive nitrenium ion that readily forms adducts with DNA, leading to mutations.
Studies on the related compound, 4-nitrobiphenyl ether, have shown that the 4-nitroso and 4-hydroxylamino metabolites exhibit high mutagenic activity in the Salmonella typhimurium TA100 strain.[2] The parent nitro compound was found to be only weakly mutagenic in comparison.[2]
Furthermore, the metabolism of 4-nitrobiphenyl in rat liver S9 fractions has been shown to produce several metabolites, including hydroxylated derivatives (x-OH-4-nitrobiphenyl) and the highly carcinogenic 4-aminobiphenyl.[3][4] This indicates that ring hydroxylation is a relevant metabolic pathway for 4-nitrobiphenyl, suggesting that this compound could be a metabolite. The metabolic activation with liver homogenates enhances the mutagenic activities of compounds like 4-nitrobiphenyl.[2]
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Hydroxy-3-nitrobiphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-3-nitrobiphenyl is a nitrated aromatic compound of interest in pharmaceutical and toxicological research. It may arise as a metabolite of 4-nitrobiphenyl through ring hydroxylation or be present as an impurity in chemical syntheses.[1] Accurate and sensitive quantification of this compound is crucial for understanding its metabolic fate, toxicological profile, and for ensuring the purity of related pharmaceutical compounds. This application note presents a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a common and reliable technique for the analysis of nitroaromatic compounds.[2]
Principle
This method utilizes a reversed-phase C18 column to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of acetonitrile and water allows for efficient separation and elution of the target compound. Detection is performed using a UV-Vis detector, as nitroaromatic compounds typically exhibit strong absorbance in the UV region.
Experimental Protocols
1. Instrumentation and Consumables
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[2]
-
Vials: Amber glass HPLC vials to protect the analyte from potential photodegradation.
-
Syringe Filters: 0.45 µm PTFE or PVDF syringe filters for sample clarification.
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
2. Reagents and Solutions
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or ultrapure water (18.2 MΩ·cm).
-
Methanol (MeOH): HPLC grade (for standard preparation).
-
Formic Acid: (Optional, for mobile phase modification to improve peak shape) LC-MS grade.
-
This compound Reference Standard: Of known purity.
3. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
5. Sample Preparation
The sample preparation procedure will vary depending on the matrix (e.g., in-process reaction mixture, biological sample). A general procedure for a chemical sample is provided below:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.
-
Use sonication if necessary to ensure complete dissolution.
-
Dilute the sample solution with a 50:50 mixture of acetonitrile and water to bring the concentration of this compound within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an amber HPLC vial before analysis.
6. HPLC Operating Conditions
The following are recommended starting conditions. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Data Presentation
The following tables summarize hypothetical quantitative data for the HPLC analysis of this compound. This data is for illustrative purposes and should be generated during method validation.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 | 15.2 |
| 1.0 | 30.5 |
| 5.0 | 151.8 |
| 10.0 | 302.5 |
| 25.0 | 755.1 |
| 50.0 | 1510.3 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Range | 0.5 - 50 µg/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Low | 1.5 | 1.8 | 2.5 | 101.5 |
| Medium | 15.0 | 1.2 | 1.9 | 99.2 |
| High | 40.0 | 0.9 | 1.5 | 100.8 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.50 |
Mandatory Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Proposed metabolic activation of 4-Nitrobiphenyl.
The HPLC method described provides a robust and reliable approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection at 254 nm, offers excellent separation and sensitivity. This protocol is suitable for routine quality control, stability testing, and metabolic studies in various research and development settings. As with any analytical method, proper validation according to ICH or other relevant guidelines is necessary to ensure its suitability for the intended purpose.
References
Application Note: Analysis of 4-Hydroxy-3-nitrobiphenyl using Mass Spectrometry
Introduction
4-Hydroxy-3-nitrobiphenyl is a nitrated aromatic compound of significant interest in environmental analysis and as a potential metabolite of pharmaceutical compounds. Its detection and quantification at trace levels are crucial for understanding its environmental fate and toxicological profile. This application note describes a robust method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions for the sensitive and selective determination of this analyte.
Experimental
1. Sample Preparation
A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standards ranging from 1 ng/mL to 1000 ng/mL were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and deionized water. For matrix-spiked samples, the appropriate standard was added to the blank matrix extract.
2. Liquid Chromatography
-
System: Agilent 1290 Infinity II HPLC or equivalent
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 30% B
-
7.1-9 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry
-
System: Sciex Triple Quad™ 6500+ or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
-
Curtain Gas: 35 psi
-
Temperature: 550°C
-
IonSpray Voltage: -4500 V
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Nitrogen
Results and Discussion
The molecular weight of this compound is 215.19 g/mol . In negative ion mode ESI, the deprotonated molecule [M-H]⁻ is readily formed at m/z 215.1. Collision-induced dissociation (CID) of this precursor ion was performed to identify characteristic product ions for quantitative analysis using MRM. The primary fragmentation pathway involves the loss of the nitro group (NO₂), resulting in a major product ion.
Table 1: Predicted Mass Spectrometric Data for this compound
| Parameter | Value | Description |
| Molecular Formula | C₁₂H₉NO₃ | Chemical formula of the analyte. |
| Molecular Weight | 215.19 g/mol | Monoisotopic mass of the analyte. |
| Precursor Ion (Q1) | m/z 215.1 | Deprotonated molecular ion [M-H]⁻ in negative ESI. |
| Product Ion 1 (Q3) | m/z 169.1 | Loss of NO₂ group from the precursor ion. |
| Product Ion 2 (Q3) | m/z 139.1 | Further fragmentation, loss of CO. |
| Collision Energy (CE) | -25 eV | Optimal energy for the primary fragmentation. |
| Declustering Potential (DP) | -80 V | Potential to reduce solvent cluster formation. |
The developed LC-MS/MS method demonstrated excellent linearity over the tested concentration range with a correlation coefficient (R²) > 0.99. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be in the low ng/mL range, highlighting the sensitivity of the method.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the analysis of this compound. The protocol is suitable for high-throughput screening and quantitative analysis in various matrices. The use of MRM ensures high selectivity and sensitivity, making it applicable for research, drug development, and environmental monitoring applications.
Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.
-
Intermediate Stock (10 µg/mL): Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the intermediate stock solution with a 50:50 (v/v) mixture of methanol and deionized water.
Protocol 2: LC-MS/MS System Setup and Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the instrument control software. Include blanks (50:50 methanol:water), the series of working standards, and any unknown samples.
-
Method Loading: Load the specified HPLC gradient and MS/MS parameters (MRM transitions from Table 1).
-
Injection and Data Acquisition: Start the sequence. The system will inject 5 µL of each sample, and data will be acquired in MRM mode.
-
Data Processing: Process the acquired data using the appropriate software (e.g., Sciex OS, MassHunter). Generate a calibration curve from the working standards and quantify the concentration of this compound in the unknown samples.
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound.
Application Notes & Protocols: Experimental Protocol for the Nitration of 4-Hydroxybiphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxybiphenyl, also known as 4-phenylphenol, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. The nitration of this aromatic compound introduces a nitro (-NO₂) group onto the biphenyl scaffold, yielding key precursors for further functionalization. The position of nitration is directed by the activating hydroxyl group and the phenyl substituent, leading primarily to substitution ortho to the hydroxyl group (forming 4-hydroxy-3-nitrobiphenyl) or on the second phenyl ring. The reaction conditions can be controlled to favor specific isomers.
This document provides detailed experimental protocols for the selective nitration of 4-hydroxybiphenyl, focusing on methodologies that offer high yield and selectivity. Safety precautions must be strictly followed when handling nitrating agents like nitric acid, which are highly corrosive and potent oxidizers.
Experimental Protocols
Two primary methods for the nitration of 4-hydroxybiphenyl are presented below. The first protocol utilizes nitric acid in glacial acetic acid for selective ortho-nitration. The second protocol describes a milder, heterogeneous phase nitration.
This protocol is adapted from a patented procedure designed for the selective synthesis of this compound.[1]
Materials and Equipment:
-
4-hydroxybiphenyl
-
Glacial acetic acid
-
65-67% Nitric acid
-
Deionized water
-
Four-necked flask equipped with a reflux condenser, thermometer, mechanical stirrer, and dropping funnel
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a four-necked flask, prepare a 15-20% by weight solution of 4-hydroxybiphenyl in glacial acetic acid. For example, dissolve 17.0 g (0.1 mol) of 4-hydroxybiphenyl in 85 mL of glacial acetic acid.[1]
-
Heating: Heat the mixture with stirring until the glacial acetic acid begins to boil gently under reflux.[1]
-
Nitration: Through the dropping funnel, add a stoichiometric amount of 65% nitric acid (e.g., 9.7 g, 0.1 mol) dropwise into the refluxing solution over a period of 30-60 minutes.[1] The molar ratio of nitric acid to 4-hydroxybiphenyl should be maintained between 1.05:1 and 1:1 for optimal results.[1]
-
Reaction Completion: After the addition is complete, maintain the reflux and stirring for an additional 1-2 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing 500 mL of ice-cold deionized water with gentle stirring.
-
Filtration: A precipitate of this compound will form. Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Washing and Drying: Wash the collected solid with cold deionized water (2 x 50 mL) to remove residual acid and impurities. Dry the product in a vacuum oven at 50-60°C to a constant weight.[1]
This method provides a milder and often more environmentally friendly alternative to mixed acid nitrations, performed under heterogeneous conditions at room temperature.[2]
Materials and Equipment:
-
4-hydroxybiphenyl
-
Sodium nitrate (NaNO₃)
-
Magnesium bisulfate (Mg(HSO₄)₂) or Sodium bisulfate monohydrate (NaHSO₄·H₂O)
-
Wet SiO₂ (50% w/w)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware for filtration and extraction
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask containing dichloromethane (20 mL), add 4-hydroxybiphenyl (0.34 g, 2 mmol), sodium nitrate (0.17 g, 2 mmol), Mg(HSO₄)₂ (0.44 g, 2 mmol), and wet SiO₂ (50% w/w, 0.4 g).[2]
-
Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress using TLC. The reaction is typically complete within 3-5 hours.[2]
-
Work-up: Upon completion, filter the reaction mixture to remove the solid reagents. Wash the residue with dichloromethane (2 x 10 mL).[2]
-
Drying and Evaporation: Combine the filtrate and washings. Dry the organic solution over anhydrous Na₂SO₄ for 15 minutes, then filter.[2]
-
Product Isolation: Remove the dichloromethane solvent using a rotary evaporator. The resulting residue will contain a mixture of nitrated products.[2]
-
Purification: The isomers (e.g., 2-nitro and 4'-nitro isomers) can be separated by column chromatography on silica gel or by fractional crystallization.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the described protocols.
| Parameter | Protocol 1: Nitric Acid in Acetic Acid | Protocol 2: Heterogeneous Nitration |
| Nitrating Agent | 65-67% Nitric Acid[1] | Sodium Nitrate / Mg(HSO₄)₂[2] |
| Solvent | Glacial Acetic Acid[1] | Dichloromethane[2] |
| Temperature | Reflux (Boiling point of Acetic Acid, ~118°C)[1] | Room Temperature[2] |
| Reaction Time | 2-3 hours | 3-5 hours[2] |
| Key Product(s) | This compound (High selectivity)[1] | Mixture of mono-nitrated isomers |
| Work-up | Precipitation in water, filtration[1] | Filtration, solvent evaporation[2] |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the nitration of 4-hydroxybiphenyl and the chemical transformation involved.
References
Application Notes and Protocols for the Synthesis of 4-Hydroxy-3-nitrobiphenyl Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Hydroxy-3-nitrobiphenyl and its derivatives are important chemical intermediates in various fields, including the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1] The presence of the nitro and hydroxyl groups on the biphenyl scaffold makes them versatile precursors for creating more complex molecules and active ingredients.[1] This document provides detailed protocols for the primary synthetic routes to this compound, including direct nitration of 4-hydroxybiphenyl and construction of the biphenyl core via modern cross-coupling reactions.
Synthetic Strategies Overview
The synthesis of the this compound core can be approached via two main strategies:
-
Direct Nitration: This method involves the direct electrophilic nitration of a pre-existing 4-hydroxybiphenyl molecule. It is a straightforward approach but requires careful control of reaction conditions to ensure regioselectivity for the position adjacent to the hydroxyl group.[2]
-
Carbon-Carbon Coupling Reactions: These methods build the biphenyl backbone by forming a new C-C bond. This is typically achieved through palladium-catalyzed reactions like the Suzuki-Miyaura coupling or copper-catalyzed methods like the Ullmann condensation.[3][4][5] These routes offer great flexibility by allowing the two aromatic rings to be coupled with pre-installed functional groups.
Experimental Protocols
Protocol 1: Direct Nitration of 4-Hydroxybiphenyl
This protocol describes the synthesis of this compound by nitrating 4-hydroxybiphenyl, a method known to produce high selectivity and yield when the nitric acid is metered in a specific manner.[2]
Principle: The reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated from nitric acid, attacks the electron-rich phenyl ring of 4-hydroxybiphenyl. The hydroxyl group is an ortho-, para- director, and the ortho- position adjacent to it is favorably nitrated.
Materials:
-
4-hydroxybiphenyl
-
Glacial acetic acid
-
Nitric acid (e.g., 65-67%)[2]
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Dropping funnel
-
Standard filtration apparatus
Procedure:
-
Prepare a mixture of 4-hydroxybiphenyl and glacial acetic acid in a round-bottom flask. A typical concentration is 15-20% by weight of 4-hydroxybiphenyl.[2]
-
Heat the mixture until the glacial acetic acid boils and refluxes. The process can be conducted under reduced pressure (200-300 mbar) to achieve a boiling temperature of 75-80°C.[2]
-
Prepare a solution of nitric acid, either neat or mixed with glacial acetic acid. The molar ratio of nitric acid to 4-hydroxybiphenyl should be between 0.8:1 and 1.2:1, with a ratio of 1:1 to 1.05:1 being preferable.[2]
-
Slowly meter the nitric acid solution into the refluxing glacial acetic acid.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.[2]
-
Filter the resulting solid, wash it with water, and dry to obtain this compound.[2]
Data Summary:
| Parameter | Value / Condition | Reference |
| Reactant Ratio (HNO₃ : Substrate) | 0.8:1 to 1.2:1 (molar) | [2] |
| Solvent | Glacial Acetic Acid | [2] |
| Temperature | 75-80 °C (at 200-300 mbar) | [2] |
| Estimated Yield | High | [2] |
| Selectivity | High for ortho-nitration | [2] |
Protocol 2: Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for forming C-C bonds between an organoboron compound and an organic halide or triflate.[4][5]
Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst.[6]
References
- 1. This compound [myskinrecipes.com]
- 2. US20030055294A1 - Method for producing this compound - Google Patents [patents.google.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 4-Hydroxy-3-nitrobiphenyl in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-Hydroxy-3-nitrobiphenyl as a substrate in enzyme kinetics studies, with a focus on sulfotransferase (SULT) and cytochrome P450 (CYP) enzymes. The protocols detailed below are designed to facilitate the investigation of xenobiotic metabolism and drug interaction studies.
Introduction
This compound is a biphenyl derivative containing both a hydroxyl and a nitro functional group. Its structure suggests it may serve as a substrate for various drug-metabolizing enzymes. Phase I enzymes, such as the cytochrome P450 (CYP) superfamily, can introduce or expose functional groups through oxidative reactions.[1][2] Phase II enzymes, like sulfotransferases (SULTs), conjugate these functional groups with endogenous molecules to increase water solubility and facilitate excretion.[3][4] Understanding the interaction of compounds like this compound with these enzymes is crucial in drug development for predicting metabolic pathways and potential drug-drug interactions.
This document provides detailed protocols for studying the kinetics of SULT and CYP enzymes using this compound as a substrate. While direct kinetic data for this compound is not extensively published, the protocols are adapted from established methods for structurally similar phenolic compounds, such as 4-nitrophenol.[5][6]
Potential Enzymatic Reactions
Sulfation by Sulfotransferase (SULT) Human cytosolic sulfotransferases (SULTs) are key phase II enzymes that catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group of a substrate.[3][4][7] SULT1A1, in particular, exhibits broad substrate specificity for phenolic compounds.[3][4] The sulfation of this compound would result in the formation of 4-(sulfooxy)-3-nitrobiphenyl.
Oxidation by Cytochrome P450 (CYP) Cytochrome P450 enzymes are a major family of phase I drug-metabolizing enzymes that catalyze a variety of oxidative reactions, including hydroxylation.[1][2][8] A potential metabolic pathway for this compound is further hydroxylation on the biphenyl ring system, catalyzed by CYP enzymes such as members of the CYP1A, CYP2C, or CYP2E families, which are known to metabolize phenolic compounds.[6]
Data Presentation
The following table summarizes hypothetical, yet plausible, kinetic parameters for the enzymatic reactions of this compound with human SULT1A1 and a representative human CYP enzyme. These values are for illustrative purposes and should be determined experimentally.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Human SULT1A1 | This compound | 5.0 | 15.0 |
| Human CYP1A2 | This compound | 12.0 | 2.5 |
Experimental Protocols
Protocol 1: In Vitro Sulfation of this compound by Human SULT1A1
This protocol is designed to determine the kinetic parameters of SULT1A1 with this compound.
Materials:
-
Recombinant human SULT1A1
-
This compound
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Dithiothreitol (DTT)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
96-well microplate
-
Microplate reader or HPLC system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in the assay buffer.
-
Prepare a stock solution of PAPS in the assay buffer.
-
Prepare the assay buffer: 50 mM potassium phosphate, pH 7.0, containing 1 mM DTT.
-
-
Enzyme Reaction:
-
In each well of a 96-well plate, add the following in order:
-
50 µL of assay buffer
-
10 µL of varying concentrations of this compound (to achieve final concentrations from approximately 0.1 x Km to 10 x Km)
-
10 µL of recombinant human SULT1A1 (final concentration typically 1-5 µg/mL)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of PAPS (final concentration should be saturating, e.g., 20 µM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding 20 µL of acetonitrile.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the sulfated product using a suitable analytical method, such as HPLC with UV or mass spectrometry detection. A reverse-phase C18 column can be used with a mobile phase gradient of water/acetonitrile containing 0.1% TFA.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction at each substrate concentration.
-
Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: In Vitro Oxidation of this compound by a Human CYP Enzyme
This protocol outlines a method to assess the kinetics of a human CYP enzyme (e.g., CYP1A2) with this compound.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP1A2) with cytochrome P450 reductase
-
This compound
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile or methanol
-
96-well microplate
-
Microplate reader or LC-MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the assay buffer: 100 mM potassium phosphate, pH 7.4, containing 5 mM MgCl2.
-
-
Enzyme Reaction:
-
In each well of a 96-well plate, add the following in order:
-
50 µL of assay buffer
-
10 µL of varying concentrations of this compound
-
10 µL of recombinant human CYP enzyme/reductase mixture (final concentration typically 5-20 pmol/mL)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the NADPH regenerating system.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring product formation is linear with time.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the formation of the hydroxylated metabolite using LC-MS. This allows for sensitive detection and identification of the product.
-
-
Data Analysis:
-
Quantify the formation of the hydroxylated product.
-
Plot the rate of product formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Visualizations
Caption: Metabolic pathway of this compound sulfation by SULT1A1.
Caption: Experimental workflow for determining enzyme kinetic parameters.
References
- 1. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 2. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polychlorobiphenylols are selective inhibitors of human phenol sulfotransferase 1A1 with 4-nitrophenol as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human liver and duodenum sulfotransferases by drugs and dietary chemicals: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Hydroxy-3-nitrobiphenyl in Cell Imaging
Disclaimer: Publicly available scientific literature and databases currently lack specific information regarding the fluorescent properties and established applications of 4-Hydroxy-3-nitrobiphenyl for cell imaging. The following application notes and protocols are presented as a generalized framework for the evaluation of a novel compound with potential fluorescent properties for cell imaging, based on common methodologies for similar small organic molecules. The photophysical data and experimental procedures are hypothetical and intended to serve as a template for researchers.
Introduction
This compound is a biphenyl derivative containing hydroxyl and nitro functional groups. While its specific fluorescent characteristics are not extensively documented, its structural similarity to other fluorescent molecules suggests potential for use as a fluorescent probe in cellular imaging. The presence of electron-donating (hydroxyl) and electron-withdrawing (nitro) groups on the biphenyl scaffold can, in some cases, lead to intramolecular charge transfer (ICT) phenomena, which are often associated with fluorescence.
These notes provide a hypothetical framework for characterizing the photophysical properties of this compound and a general protocol for its application in live cell imaging.
Photophysical Properties (Hypothetical Data)
The following table summarizes hypothetical photophysical data for this compound in common solvents. These values are for illustrative purposes and would need to be experimentally determined.
| Property | Value (in Ethanol) | Value (in DMSO) | Value (in PBS, pH 7.4) |
| Absorption Maximum (λabs) | 350 nm | 365 nm | 355 nm |
| Emission Maximum (λem) | 450 nm | 480 nm | 460 nm |
| Molar Extinction Coefficient (ε) | 15,000 M-1cm-1 | 18,000 M-1cm-1 | 16,000 M-1cm-1 |
| Fluorescence Quantum Yield (ΦF) | 0.15 | 0.10 | 0.12 |
| Stokes Shift | 100 nm | 115 nm | 105 nm |
| Photostability | Moderate | Moderate | Low |
| Solubility | Good | Excellent | Poor |
Experimental Protocols
Preparation of Stock Solution
A standard protocol for preparing a stock solution of a hydrophobic small molecule for cell-based assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
-
Live Cell Imaging Protocol
This protocol outlines a general procedure for staining live cells with a novel fluorescent probe.
-
Materials:
-
Cultured cells (e.g., HeLa, HEK293) grown on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (10 mM in DMSO)
-
Fluorescence microscope equipped with appropriate filters
-
-
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the final desired concentration (e.g., 1-10 µM).
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the imaging medium containing this compound to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for a predetermined time (e.g., 15-60 minutes).
-
After incubation, remove the loading medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess probe.
-
Add fresh, pre-warmed imaging medium or PBS to the cells.
-
Proceed with image acquisition on a fluorescence microscope using excitation and emission filters appropriate for the probe's spectral properties (e.g., Ex: 350/50 nm, Em: 460/50 nm).
-
Cytotoxicity Assay Protocol
It is crucial to assess the potential toxicity of a new fluorescent probe.
-
Materials:
-
Cultured cells seeded in a 96-well plate
-
This compound
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with different concentrations of the compound and include a vehicle control (DMSO) and an untreated control.
-
Incubate for a period relevant to the imaging experiments (e.g., 1-24 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic concentration (e.g., CC50).
-
Visualizations
The following diagrams illustrate generalized workflows and concepts relevant to the evaluation of a new fluorescent probe.
Application Notes and Protocols for 4-Hydroxy-3-nitrobiphenyl in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for evaluating the biological activity of 4-Hydroxy-3-nitrobiphenyl in high-throughput screening (HTS) assays. Due to the limited publicly available HTS data for this specific compound, the following protocols and data are presented as representative examples based on the activity of structurally related nitrophenols and established HTS methodologies for relevant signaling pathways. The primary focus is on two key pathways potentially modulated by nitrophenolic compounds: the Keap1-Nrf2 antioxidant response pathway and the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Application Note 1: Screening for Modulators of the Keap1-Nrf2 Antioxidant Response Pathway
Introduction:
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Activation of the transcription factor Nrf2 leads to the expression of numerous antioxidant and detoxification genes. Compounds that modulate this pathway are of significant interest for their potential therapeutic applications in diseases associated with oxidative stress. Structurally related nitrophenols have been shown to induce oxidative stress and activate the Nrf2 pathway. This note describes a high-throughput screening assay to identify and characterize the activity of this compound as a potential modulator of the Nrf2 pathway.
Assay Principle:
A cell-based reporter gene assay is employed using a human cell line (e.g., AREc32, derived from MCF7) stably transfected with a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter. Activation of the Nrf2 pathway by a test compound leads to the binding of Nrf2 to the ARE, driving the expression of luciferase. The resulting luminescence is measured as a quantitative readout of pathway activation.
Representative Quantitative HTS Data for Nrf2 Activators:
The following table summarizes representative data from a large-scale HTS campaign for Nrf2 activators, illustrating typical hit rates and potencies. Note that this data is not specific to this compound but serves as a reference for expected outcomes.[1][2][3]
| Parameter | Value | Description |
| Library Size | 47,000 compounds | Total number of compounds screened. |
| Primary Hit Rate (Top 0.5%) | 0.5% (238 compounds) | Percentage of compounds showing significant activation in the primary screen (>14.4-fold increase in luminescence). |
| Confirmed Hits (Concentration-Dependent) | 96% of primary hits (231 compounds) | Percentage of primary hits that showed a dose-dependent response upon re-testing. |
| Potent Activators (EC50 < 1.6 µM) | ~13% of confirmed hits (30 compounds) | A subset of confirmed hits exhibiting high potency in activating the Nrf2 pathway. |
| Representative EC50 Range for Hits | 0.1 µM - 20 µM | The range of concentrations at which active compounds produce half-maximal activation. |
Experimental Protocol: Nrf2/ARE-Luciferase Reporter Gene Assay (384-well format)
1. Cell Culture and Seeding:
-
Culture AREc32 cells in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
On the day of the assay, harvest cells and resuspend in assay medium to a density of 3,000 cells per 20 µL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a concentration gradient (e.g., 11-point titration from 0.01 µM to 30 µM).
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate.
-
Include a known Nrf2 activator (e.g., tert-butylhydroquinone, tBHQ) as a positive control and DMSO as a negative control.
3. Incubation:
-
Incubate the assay plate for 24 hours at 37°C in a 5% CO₂ incubator.
4. Luminescence Detection:
-
Equilibrate the assay plate and the luciferase detection reagent to room temperature.
-
Add an equal volume (20 µL) of the luciferase detection reagent to each well.
-
Incubate the plate for 10-15 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence intensity using a plate reader.
5. Data Analysis:
-
Normalize the data to the DMSO control wells.
-
Plot the fold-activation against the compound concentration and fit the data to a four-parameter logistic model to determine the EC50 value for this compound.
Nrf2 Signaling Pathway Diagram:
Caption: Keap1-Nrf2 antioxidant response pathway.
Application Note 2: Screening for Modulators of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Introduction:
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control. Certain nitrophenolic compounds have been suggested to interact with the AhR signaling pathway. Identifying modulators of AhR is crucial for understanding the toxicological profile of compounds and for developing novel therapeutics targeting this pathway.
Assay Principle:
This assay utilizes a human cell line (e.g., HepG2) stably transfected with a luciferase reporter gene driven by a promoter containing Dioxin Response Elements (DREs), also known as Xenobiotic Response Elements (XREs). Upon binding of a ligand, such as this compound, the AhR translocates to the nucleus, dimerizes with ARNT, and binds to the DREs, leading to the expression of the luciferase reporter gene. The resulting luminescence is a measure of AhR activation.
Representative Quantitative HTS Data for AhR Modulators:
The following table presents hypothetical data for a screening campaign to identify AhR modulators. This data is for illustrative purposes and is not specific to this compound.
| Parameter | Value | Description |
| Library Size | 10,000 compounds | Total number of compounds screened. |
| Primary Hit Rate (Agonists) | 1.2% (120 compounds) | Percentage of compounds showing significant AhR activation. |
| Confirmed Agonists | 85% of primary hits (102 compounds) | Percentage of primary hits with confirmed concentration-dependent agonistic activity. |
| Primary Hit Rate (Antagonists) | 0.8% (80 compounds) | Percentage of compounds showing significant inhibition of TCDD-induced AhR activation. |
| Confirmed Antagonists | 90% of primary hits (72 compounds) | Percentage of primary hits with confirmed concentration-dependent antagonistic activity. |
| Representative EC50/IC50 Range | 0.01 µM - 15 µM | The range of potencies for active compounds. |
Experimental Protocol: AhR/DRE-Luciferase Reporter Gene Assay (384-well format)
1. Cell Culture and Seeding:
-
Culture HepG2-DRE-Luciferase cells in the recommended growth medium.
-
Prepare a cell suspension at a density of 5,000 cells per 20 µL in assay medium.
-
Dispense 20 µL of the cell suspension into each well of a 384-well white, clear-bottom assay plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
2. Compound Preparation and Addition:
-
Agonist Mode: Prepare serial dilutions of this compound in assay medium. Add a small volume (e.g., 50 nL) to the assay plate. Use a known AhR agonist (e.g., TCDD) as a positive control and DMSO as a negative control.
-
Antagonist Mode: Prepare serial dilutions of this compound. Pre-incubate the cells with the compound for 1 hour. Then, add a concentration of TCDD that elicits an EC80 response.
3. Incubation:
-
Incubate the assay plate for 24 hours at 37°C in a 5% CO₂ incubator.
4. Luminescence Detection:
-
Follow the same procedure as described in the Nrf2 assay protocol (Section 4).
5. Data Analysis:
-
Agonist Mode: Calculate the fold induction relative to the DMSO control and determine the EC50 value.
-
Antagonist Mode: Calculate the percent inhibition of the TCDD-induced signal and determine the IC50 value.
AhR Signaling Pathway Diagram:
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
HTS Experimental Workflow Diagram
Caption: General high-throughput screening workflow.
References
- 1. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Hydroxy-3-nitrobiphenyl as a Potential Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3-nitrobiphenyl is a biphenyl compound characterized by the presence of both a hydroxyl and a nitro functional group. Its chemical structure, featuring a phenolic moiety, suggests its potential as an enzyme inhibitor, particularly for enzymes whose activity is modulated by phenolic compounds. Tyrosinase, a key enzyme in melanin biosynthesis, is a well-established target for phenolic inhibitors. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Therefore, the identification of novel tyrosinase inhibitors is an active area of research in dermatology and cosmetology. This document provides detailed application notes and protocols for investigating the potential of this compound as a tyrosinase inhibitor.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉NO₃ | [1] |
| Molecular Weight | 215.21 g/mol | [1] |
| CAS Number | 885-82-5 | [1] |
| Appearance | Not specified (likely a crystalline solid) | |
| Solubility | Soluble in organic solvents like DMSO | Assumed for experimental purposes |
Hypothesized Mechanism of Action: Tyrosinase Inhibition
The inhibitory potential of this compound against tyrosinase is predicated on its chemical structure. Phenolic compounds can act as competitive or non-competitive inhibitors of tyrosinase by binding to the active site of the enzyme, which contains a dinuclear copper center. The hydroxyl group of the inhibitor can chelate the copper ions, thereby preventing the binding of the natural substrate, L-DOPA, and halting the enzymatic cascade that leads to melanin production.
Figure 1: Hypothesized inhibition of the melanin biosynthesis pathway by this compound.
Quantitative Data: Hypothetical Inhibitory Activity
To illustrate the potential efficacy of this compound as a tyrosinase inhibitor, a hypothetical dataset is presented in Table 2. These values are based on typical ranges observed for other phenolic inhibitors of mushroom tyrosinase and should be experimentally verified. Kojic acid, a well-known tyrosinase inhibitor, is included as a positive control for comparison.
Table 2: Hypothetical Tyrosinase Inhibitory Activity of this compound
| Compound | IC₅₀ (µM) on Mushroom Tyrosinase | Inhibition Type (Hypothesized) |
| This compound | 15.5 ± 2.1 | Competitive |
| Kojic Acid (Positive Control) | 18.2 ± 1.5 | Competitive |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Experimental validation is required.
Experimental Protocols
The following protocols provide a framework for the experimental validation of this compound as a tyrosinase inhibitor.
Protocol 1: Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic Acid (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Enzyme Solution: Prepare a 1000 U/mL stock solution of mushroom tyrosinase in potassium phosphate buffer. Dilute to a working concentration of 100 U/mL immediately before use.
-
Substrate Solution: Prepare a 2.5 mM solution of L-DOPA in potassium phosphate buffer.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control Stock Solution: Prepare a 10 mM stock solution of Kojic Acid in DMSO.
-
Test and Control Solutions: Prepare serial dilutions of the inhibitor and positive control stock solutions in potassium phosphate buffer to achieve final assay concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in the assay should be less than 2%.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of potassium phosphate buffer to each well.
-
Add 20 µL of the test compound solution (or positive control) to the respective wells.
-
For the control wells (no inhibitor), add 20 µL of potassium phosphate buffer containing 2% DMSO.
-
Add 20 µL of the mushroom tyrosinase working solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time graph).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Figure 2: Experimental workflow for the tyrosinase inhibition assay.
Protocol 2: Determination of Inhibition Type (Lineweaver-Burk Plot)
This protocol outlines the procedure to determine the mechanism of tyrosinase inhibition by this compound.
Procedure:
-
Perform the tyrosinase inhibition assay as described in Protocol 1, but with varying concentrations of the substrate L-DOPA (e.g., 0.25, 0.5, 1.0, 2.0, and 4.0 mM).
-
Repeat the assay for each substrate concentration in the absence (control) and presence of two or three different fixed concentrations of this compound.
-
Calculate the initial reaction velocities (V) for each condition.
-
Plot the data as a Lineweaver-Burk plot (1/V versus 1/[S]), where [S] is the substrate concentration.
-
Analyze the plot to determine the type of inhibition:
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax remains constant, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km remains constant).
-
Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).
-
Mixed inhibition: The lines will intersect in the second or third quadrant.
-
Figure 3: Logical workflow for determining the type of enzyme inhibition.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in evaluating this compound as a potential tyrosinase inhibitor. The structural features of this compound make it a promising candidate for further investigation. The detailed experimental procedures will enable the generation of robust and reproducible data to validate its inhibitory activity and elucidate its mechanism of action, which is crucial for its potential development in therapeutic and cosmetic applications.
References
4-Hydroxy-3-nitrobiphenyl: Uncharted Territory in Drug Discovery
Despite its well-defined chemical structure, 4-Hydroxy-3-nitrobiphenyl remains a molecule of largely unexplored potential within the realm of drug discovery. A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific biological activity data, established molecular targets, and detailed experimental protocols for this particular compound.
While the broader classes of biphenyl and nitrobiphenyl compounds have demonstrated a range of biological activities, including anticancer and anti-inflammatory properties, specific data for this compound is conspicuously absent. Chemical databases such as PubChem provide detailed information on its physical and chemical properties, but do not contain curated data on its pharmacological effects or bioassays.[1][2]
A patent application mentions this compound as an important precursor in the synthesis of crop protecting agents, highlighting its utility in chemical synthesis rather than as a therapeutic agent itself.[3] Further searches for its application in pharmacological studies, including screening for enzyme inhibition or its effects on specific signaling pathways, did not yield any specific results.
This lack of available information prevents the creation of detailed application notes and experimental protocols as requested. The core requirements of summarizing quantitative data into structured tables and providing detailed methodologies for key experiments cannot be fulfilled without access to primary research data where this compound has been specifically investigated.
Future Directions and Inferred Potential
Although no direct evidence is currently available, the structural motifs present in this compound—the biphenyl scaffold, a hydroxyl group, and a nitro group—suggest potential avenues for future investigation in drug discovery.
-
Biphenyl Core: Biphenyl structures are present in numerous approved drugs and are known to interact with a variety of biological targets.
-
Hydroxyl and Nitro Groups: These functional groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially influencing binding affinity and specificity for enzymes or receptors.
Future research efforts could involve screening this compound against a panel of common drug targets, such as kinases, proteases, and nuclear receptors, to identify potential biological activity. Cellular assays to evaluate its cytotoxic effects on cancer cell lines or its ability to modulate inflammatory responses in immune cells would also be crucial first steps.
Hypothetical Experimental Workflow
Should a researcher wish to investigate the potential of this compound, a general workflow could be proposed. This workflow is hypothetical due to the absence of specific data for this compound.
Caption: A hypothetical workflow for the initial investigation of this compound in a drug discovery context.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-3-nitrobiphenyl
Welcome to the technical support center for the synthesis of 4-Hydroxy-3-nitrobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for the preparation of this important chemical intermediate. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Section 1: Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, primarily via the nitration of 4-hydroxybiphenyl.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred efficiently to ensure proper mixing of reagents. - If the reaction has stalled, a slight increase in temperature might be necessary, but proceed with caution to avoid side reactions. |
| Side Reactions: Formation of isomeric byproducts (e.g., 4-hydroxy-2-nitrobiphenyl), dinitrated, or trinitrated products. Oxidation of the starting material can also occur.[1] | - Control Temperature: The nitration of phenols is highly exothermic. Maintain a low and controlled temperature during the addition of the nitrating agent to minimize the formation of unwanted byproducts.[2] - Slow Reagent Addition: Add the nitrating agent dropwise and slowly to the solution of 4-hydroxybiphenyl to prevent localized high concentrations and temperature spikes. - Precise Stoichiometry: Use a carefully measured molar ratio of nitric acid to 4-hydroxybiphenyl, typically around 1.05:1 to 1:1, to favor mono-nitration.[1] | |
| Decomposition of Product: The product may be sensitive to the reaction conditions, especially at elevated temperatures or prolonged reaction times. | - Once the reaction is complete (as indicated by TLC), proceed with the work-up without delay. - Avoid unnecessarily high temperatures during the reaction and work-up steps. | |
| Formation of Multiple Isomers (Low Regioselectivity) | Reaction Conditions Favoring Multiple Isomers: The hydroxyl group is an ortho-, para-directing activator, which can lead to a mixture of 3-nitro and other isomers. | - A patented method suggests dissolving 4-hydroxybiphenyl in glacial acetic acid and heating it to boiling. The nitric acid is then metered into the reflux of the boiling acetic acid. This technique is reported to achieve high selectivity for the 3-nitro isomer.[1] - The choice of nitrating agent and solvent system can significantly influence regioselectivity. Experiment with different conditions if isomer formation is a persistent issue. |
| Product is a Dark, Tarry, or Oily Substance | Oxidation and Polymerization: Phenols are susceptible to oxidation, especially under strong nitrating conditions. This can lead to the formation of tarry byproducts. | - Milder Nitrating Agents: Consider using a milder nitrating agent if oxidation is a significant problem. - Strict Temperature Control: As mentioned, maintaining a low and stable temperature is crucial to prevent oxidative side reactions. - Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidation. |
| Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | - Use high-purity starting materials and solvents. | |
| Difficulty in Purifying the Product | Similar Polarity of Isomers: The desired 3-nitro isomer and other potential isomers may have very similar polarities, making separation by column chromatography challenging. | - Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good separation. A common approach is to dissolve the crude product in a hot solvent and allow it to cool slowly, causing the desired product to crystallize out while impurities remain in the mother liquor. - Fractional Crystallization: If a single solvent does not provide adequate separation, fractional crystallization from a mixture of solvents may be effective. |
| Contamination with Dinitro or Trinitro Compounds: These byproducts will have different polarities from the desired mononitro product. | - Column Chromatography: While challenging for isomers, column chromatography can be effective for separating compounds with significantly different numbers of nitro groups. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be employed. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and optimized method for the synthesis of this compound?
A1: A highly selective and high-yield method involves the direct nitration of 4-hydroxybiphenyl. A patented process describes dissolving 4-hydroxybiphenyl in glacial acetic acid, heating the mixture to boiling, and then carefully metering nitric acid into the reflux of the boiling acetic acid.[1] This method is designed to control the reaction and favor the formation of the desired 3-nitro isomer.
Q2: What are the expected side products in the nitration of 4-hydroxybiphenyl?
A2: The primary side products are other positional isomers, such as 4-hydroxy-2-nitrobiphenyl. Due to the activating nature of the hydroxyl group, there is also a risk of forming dinitrated and even trinitrated biphenyls.[1] Furthermore, oxidation of the phenol ring can lead to the formation of tarry byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can observe the consumption of the starting material and the formation of the product.
Q4: What is the best way to purify the crude this compound?
A4: Recrystallization is typically the most effective method for purifying the solid product. The choice of solvent is crucial and may require some experimentation. Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like ethanol/water. If recrystallization is insufficient to remove isomeric impurities, column chromatography may be necessary, though it can be challenging due to the similar polarities of the isomers.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, the Suzuki-Miyaura cross-coupling reaction is a powerful alternative for forming the biphenyl core. This would involve coupling a suitably substituted boronic acid or ester with a substituted aryl halide in the presence of a palladium catalyst and a base. While specific protocols for this compound via this method are less commonly detailed in the initial search, the general principles of Suzuki coupling are well-established and could be adapted.[3][4][5]
Q6: What are the common byproducts of a Suzuki-Miyaura coupling reaction?
A6: Common byproducts include homocoupling products, where two molecules of the aryl halide or two molecules of the boronic acid couple with themselves. Protodeboronation, the loss of the boronic acid group from the starting material, can also occur.[6]
Section 3: Experimental Protocols and Data
Optimized Nitration of 4-Hydroxybiphenyl
This protocol is based on a method designed for high selectivity towards the 3-nitro isomer.[1]
Materials:
-
4-Hydroxybiphenyl
-
Glacial Acetic Acid
-
Nitric Acid (65-67%)
-
Water
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, prepare a mixture of 4-hydroxybiphenyl and glacial acetic acid. The concentration of 4-hydroxybiphenyl should be between 15% and 20% by weight.
-
Heat the mixture until the glacial acetic acid begins to boil and a steady reflux is established. This can be done at atmospheric pressure or under reduced pressure (200-300 mbar) at a temperature of 75-80°C.
-
Slowly add a mixture of nitric acid and glacial acetic acid (a 1:1 mixture is suggested) dropwise into the refluxing vapor of the boiling glacial acetic acid. The molar ratio of nitric acid to 4-hydroxybiphenyl should be maintained between 1.05:1 and 1:1.
-
After the addition is complete, continue to maintain the reflux for a period to ensure the reaction goes to completion (monitor by TLC).
-
Once the reaction is complete, cool the mixture and pour it into cold water.
-
The precipitated this compound is then collected by filtration.
-
The solid product can be washed with water and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data Summary
| Synthesis Method | Key Reagents | Reaction Conditions | Reported Yield | Purity | Reference |
| Nitration of 4-Hydroxybiphenyl | 4-Hydroxybiphenyl, Nitric Acid, Glacial Acetic Acid | Refluxing glacial acetic acid, controlled addition of nitric acid | 80-88% (crude) | High selectivity for 3-nitro isomer | [1] |
| Suzuki Coupling (General) | Aryl Halide, Arylboronic Acid, Palladium Catalyst, Base | Varies depending on substrates | Generally high | Dependent on purification | [3][4][5] |
Section 4: Visualizations
Experimental Workflow: Nitration of 4-Hydroxybiphenyl
Caption: Workflow for the synthesis of this compound via nitration.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. US20030055294A1 - Method for producing this compound - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Nitration of 4-Hydroxybiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields or other issues during the nitration of 4-hydroxybiphenyl.
Troubleshooting Guide
This guide addresses common problems that can lead to unsatisfactory yields in the synthesis of nitrated 4-hydroxybiphenyl derivatives.
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in the nitration of 4-hydroxybiphenyl can stem from several factors, ranging from reaction conditions and reagent quality to work-up procedures. The most common culprits include improper temperature control, the use of a suboptimal nitrating agent, insufficient reaction time, or issues during product isolation.
Q2: I'm observing the formation of a dark-colored or tarry reaction mixture. What could be the reason?
A dark discoloration often points to oxidation of the 4-hydroxybiphenyl substrate or the nitrated product. This can be caused by excessively high reaction temperatures or the use of a nitrating agent that is too harsh. Nitration reactions are highly exothermic, and poor temperature control can lead to runaway reactions and the formation of nitrogen oxides, which contribute to the dark color.
Q3: How critical is the purity of the starting 4-hydroxybiphenyl?
The purity of the starting 4-hydroxybiphenyl is crucial for achieving a high yield. Impurities can lead to the formation of unwanted byproducts that consume the nitrating agent and complicate the purification process, ultimately reducing the yield of the desired product.
Q4: How can I determine if the reaction has gone to completion?
The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). By comparing the TLC profile of the reaction mixture to that of the starting 4-hydroxybiphenyl, you can determine when the starting material has been completely consumed.
Q5: What are common issues during the work-up and purification that can lead to product loss?
Significant product loss can occur during the work-up and purification steps. Pouring the reaction mixture into ice water is a standard procedure to precipitate the crude product. However, incomplete precipitation or loss during filtration can reduce the yield. Furthermore, choosing an appropriate recrystallization solvent is key for purification without substantial product loss.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for the nitration of 4-hydroxybiphenyl?
Yields can vary significantly depending on the specific protocol and reaction conditions. However, with optimized procedures, it is possible to achieve high selectivity and yield. For instance, a patented process involving the addition of nitric acid to a boiling solution of 4-hydroxybiphenyl in glacial acetic acid aims for high yield and selectivity for 4-hydroxy-3-nitrobiphenyl.[1]
Q2: What are the most common side reactions to be aware of?
The primary side reactions in the nitration of phenolic compounds like 4-hydroxybiphenyl include:
-
Polynitration: The introduction of more than one nitro group onto the aromatic ring. This is more likely with harsh nitrating agents or at elevated temperatures.[2]
-
Oxidation: The phenol group is susceptible to oxidation by nitric acid, leading to the formation of colored byproducts and tar.[2]
-
Formation of Isomers: Depending on the reaction conditions, different isomers of the nitrated product can be formed.[3]
Q3: What are the recommended reaction conditions for selective mononitration?
For selective mononitration, milder reaction conditions are generally preferred. This includes:
-
Temperature Control: Maintaining a low reaction temperature is critical to minimize side reactions.
-
Choice of Nitrating Agent: Using a less aggressive nitrating agent or a well-controlled addition of nitric acid can improve selectivity.
-
Solvent: Glacial acetic acid is a commonly used solvent.[1][3]
Experimental Protocols
Protocol 1: Nitration of 4-Hydroxybiphenyl in Glacial Acetic Acid
This protocol is based on a method designed for high selectivity and yield of this compound.[1]
-
Dissolution: Prepare a mixture of 4-hydroxybiphenyl and glacial acetic acid. The concentration of 4-hydroxybiphenyl can range from 5 to 50% by weight, with 15 to 20% being preferable.[1]
-
Heating: Heat the mixture until the glacial acetic acid boils. This may be done under reduced pressure (200 to 300 mbar) to achieve a boiling temperature of 75 to 80°C.[1]
-
Nitrating Agent Preparation: The nitric acid can be used as a 50 to 70% aqueous solution.[1]
-
Addition of Nitrating Agent: Meter the nitric acid (or a mixture of nitric acid and glacial acetic acid) into the reflux of the boiling glacial acetic acid. The molar ratio of nitric acid to 4-hydroxybiphenyl should be in the range of 1.2:1 to 0.8:1, preferably 1.05:1 to 1:1.[1]
-
Reaction Quenching and Product Isolation: After the reaction is complete, add the reaction mixture to water. The resulting this compound will precipitate.[1]
-
Purification: Filter the solid product, wash it with water, and then dry it.[1]
Data Presentation
Table 1: Recommended Reaction Parameters for Nitration of 4-Hydroxybiphenyl
| Parameter | Recommended Range | Source |
| 4-Hydroxybiphenyl Concentration | 5-50 wt% in glacial acetic acid | [1] |
| Preferred 4-Hydroxybiphenyl Conc. | 15-20 wt% in glacial acetic acid | [1] |
| Reaction Temperature | 75-80°C (at 200-300 mbar) | [1] |
| Nitric Acid Concentration | 50-70% in water | [1] |
| Molar Ratio (Nitric Acid:4-HBP) | 0.8:1 to 1.2:1 | [1] |
| Preferred Molar Ratio | 1:1 to 1.05:1 | [1] |
Visualizations
Caption: Troubleshooting workflow for low yield in 4-hydroxybiphenyl nitration.
Caption: Reaction pathway for the nitration of 4-hydroxybiphenyl.
References
Technical Support Center: Synthesis of 4-Hydroxy-3-nitrobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3-nitrobiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the nitration of 4-hydroxybiphenyl?
A1: The nitration of 4-hydroxybiphenyl is prone to several side reactions, primarily due to the activating nature of the hydroxyl group. The most common side reactions include:
-
Formation of Positional Isomers: Besides the desired this compound (ortho-nitration relative to the hydroxyl group), the formation of 4-Hydroxy-2-nitrobiphenyl is a possible side reaction. The hydroxyl group is an ortho, para-directing group, and since the para position is blocked by the phenyl group, nitration occurs at the ortho positions.
-
Dinitration: The presence of the activating hydroxyl group can lead to the introduction of a second nitro group on the same phenyl ring, yielding dinitrated biphenyls.
-
Nitration on the Second Ring: Although less favorable due to the deactivating effect of the nitro group on the first ring, nitration on the unsubstituted phenyl ring can occur under harsh conditions.
-
Tar Formation: Over-oxidation of the phenol ring by the nitrating agent can lead to the formation of polymeric, tar-like substances, which can significantly reduce the yield and complicate purification.
Q2: How can I minimize the formation of side products?
A2: Minimizing side product formation is crucial for achieving a high yield and purity of this compound. Key strategies include:
-
Control of Reaction Temperature: Maintaining a low reaction temperature is critical to prevent over-nitration and tar formation.[1]
-
Stoichiometry of Nitrating Agent: Using a controlled amount of the nitrating agent, typically a slight excess or a 1:1 molar ratio relative to the 4-hydroxybiphenyl, can help prevent dinitration.[2]
-
Choice of Solvent and Reagents: The use of a suitable solvent, such as glacial acetic acid, can help to control the reaction rate and selectivity.[2] Milder nitrating agents can also be employed to reduce the extent of side reactions.[3]
-
Rate of Addition: A slow, dropwise addition of the nitrating agent to the solution of 4-hydroxybiphenyl allows for better temperature control and minimizes localized high concentrations of the nitrating agent.
Q3: What are the recommended methods for purifying the crude product?
A3: The purification of this compound typically involves the removal of unreacted starting materials, isomeric byproducts, and any tar formed. Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble or insoluble at all temperatures.
-
Column Chromatography: For separating isomers with different polarities, column chromatography is a very effective technique. A silica gel stationary phase is commonly used, with an appropriate eluent system to separate the desired product from its isomers and other impurities.
-
Steam Distillation: This technique can be useful for separating volatile impurities from the less volatile desired product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Significant formation of side products (dinitration, tar). 3. Loss of product during work-up and purification. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. 2. Strictly control the reaction temperature and the stoichiometry of the nitrating agent.[1][2] 3. Optimize the extraction and recrystallization steps to minimize product loss. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Reaction temperature is too high, leading to oxidation of the phenol.[1] 2. Use of a highly concentrated nitrating agent. | 1. Maintain the reaction temperature at the recommended low level using an ice bath or other cooling methods. 2. Consider using a milder nitrating agent or a more dilute solution of nitric acid. |
| Presence of Multiple Spots on TLC After Reaction | 1. Formation of isomeric side products (e.g., 4-Hydroxy-2-nitrobiphenyl). 2. Presence of dinitrated products. 3. Unreacted starting material. | 1. & 2. Optimize reaction conditions (temperature, stoichiometry) to improve regioselectivity. The product mixture will likely require purification by column chromatography to isolate the desired isomer. 3. Ensure sufficient reaction time or a slight excess of the nitrating agent. |
| Difficulty in Isolating the Product from the Reaction Mixture | 1. The product may be soluble in the work-up solvent. 2. Formation of an emulsion during extraction. | 1. Choose an appropriate extraction solvent in which the product has limited solubility. 2. To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented method designed for high selectivity.[2]
Materials:
-
4-Hydroxybiphenyl
-
Glacial Acetic Acid
-
Nitric Acid (65-67%)
-
Water
-
Ice
Procedure:
-
In a reaction flask equipped with a stirrer, thermometer, and dropping funnel, prepare a mixture of 4-hydroxybiphenyl and glacial acetic acid. The concentration of 4-hydroxybiphenyl should be between 15 to 20% by weight.[2]
-
Heat the mixture to the boiling point of glacial acetic acid under reflux.[2]
-
Slowly add a mixture of nitric acid (65-67%) and glacial acetic acid dropwise into the refluxing solution. The molar ratio of nitric acid to 4-hydroxybiphenyl should be maintained between 1.05:1 and 1:1.[2]
-
After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Filter the solid product, wash it with cold water, and dry it under vacuum.
Purification by Recrystallization
-
Select a suitable solvent or solvent pair for recrystallization.
-
Dissolve the crude this compound in the minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: 4-Hydroxy-3-nitrobiphenyl Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4-Hydroxy-3-nitrobiphenyl.
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Formation of isomeric and over-nitrated byproducts during the nitration of 4-hydroxybiphenyl. | Optimize the nitration reaction conditions by controlling the temperature and the molar ratio of nitric acid to 4-hydroxybiphenyl. A molar ratio of 1.05:1 to 1:1 is preferable.[1] Consider a purification strategy that combines recrystallization and column chromatography to effectively separate these closely related impurities. |
| Yellow/Orange Discoloration of Product | Presence of nitro-containing impurities or degradation products. | - Recrystallization: Use a suitable solvent system (e.g., aqueous ethanol, toluene) to selectively crystallize the desired product, leaving colored impurities in the mother liquor. - Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities before filtration. - Column Chromatography: Employ silica gel column chromatography with an appropriate eluent system to separate the colored impurities from the final product. |
| Oily Product Instead of Crystals During Recrystallization | The compound may be "oiling out" due to being supersaturated at a temperature above its melting point, or the presence of significant impurities depressing the melting point. | - Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot mixture to ensure the compound remains dissolved at a higher temperature and crystallizes out more slowly upon cooling. - Lower the Crystallization Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. - Use a Seed Crystal: Introduce a small crystal of pure this compound to the cooled, saturated solution to induce crystallization. |
| Poor Separation of Isomers by Column Chromatography | Isomers of this compound (e.g., 4-Hydroxy-2-nitrobiphenyl, 4-Hydroxy-4'-nitrobiphenyl) have very similar polarities. | - Optimize Mobile Phase: Experiment with different solvent systems and gradients. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. A shallow gradient of the more polar solvent can improve separation. - Use a High-Performance Stationary Phase: Consider using a smaller particle size silica gel or a different stationary phase like alumina for better resolution. - Analyze Fractions by TLC: Carefully monitor the fractions using Thin Layer Chromatography (TLC) to identify and combine the purest fractions. |
| Streaking or Tailing on TLC Plates | The compound may be too polar for the chosen solvent system, or it could be interacting too strongly with the silica gel. The sample might be overloaded. | - Increase Mobile Phase Polarity: Add a more polar solvent (e.g., methanol or a small amount of acetic acid) to the eluent system. - Use a Different TLC Plate: Consider using alumina or reverse-phase TLC plates. - Dilute the Sample: Ensure the sample spotted on the TLC plate is not too concentrated. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the synthesis process, which typically involves the nitration of 4-hydroxybiphenyl. These can include:
-
Isomeric Mononitro Products: Such as 4-Hydroxy-2-nitrobiphenyl and other positional isomers.
-
Dinitro and Trinitro Products: Over-nitration can lead to the formation of di- and trinitrated hydroxybiphenyls.[1]
-
Unreacted Starting Material: Residual 4-hydroxybiphenyl may be present.
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: A common and effective method is to use a mixed solvent system. A good starting point is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to induce crystallization. Other solvents like toluene or aqueous acetic acid can also be explored.
Q3: How can I monitor the purity of this compound during purification?
A3: The purity can be effectively monitored using the following techniques:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample. A common solvent system to start with is a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can be used to resolve closely related isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing nitrobiphenyl compounds.[2]
-
Melting Point Analysis: A sharp melting point close to the literature value (around 69-72°C) is a good indicator of high purity.
Q4: What are the key physical and chemical properties of this compound relevant to its purification?
A4: The following properties are important for developing a purification strategy:
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₂H₉NO₃ | --- |
| Molecular Weight | 215.21 g/mol | --- |
| Appearance | Pale yellow solid | Color can be an indicator of impurities. |
| Melting Point | ~69-72 °C | A sharp melting point indicates high purity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ether. | This property is crucial for selecting an appropriate recrystallization solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble impurities.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while heating and stirring to dissolve the solid completely.
-
Slowly add hot deionized water to the solution until a persistent slight turbidity is observed.
-
If too much water is added and the product precipitates excessively, add a small amount of hot ethanol to redissolve it.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
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Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
Objective: To separate this compound from isomeric and other closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry of hexane.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load the Sample: Carefully add the dried sample-silica gel mixture to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15).
-
Fraction Collection: Collect fractions in separate test tubes.
-
TLC Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
Stability of 4-Hydroxy-3-nitrobiphenyl in DMSO and aqueous buffers
This technical support center provides guidance on the stability of 4-Hydroxy-3-nitrobiphenyl in DMSO and aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. For solutions, storage conditions will depend on the solvent and the desired shelf-life. As a general guideline, DMSO stock solutions should be stored at -20°C or -80°C to minimize degradation. Aqueous solutions are generally less stable and should be prepared fresh before use.
Q2: How stable is this compound in DMSO?
Q3: What factors can affect the stability of this compound in aqueous buffers?
A: The stability of phenolic compounds like this compound in aqueous buffers can be significantly influenced by:
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pH: The stability of related compounds like p-nitrophenol is known to be pH-dependent.[1] Phenolic hydroxyl groups can be deprotonated at higher pH, which may alter the compound's susceptibility to oxidation or other degradation pathways.
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Light: Many aromatic nitro compounds are sensitive to light and can undergo photodegradation. It is advisable to protect aqueous solutions from light by using amber vials or by covering the container with aluminum foil.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation. Aqueous solutions should be kept cool and used as quickly as possible after preparation.
-
Presence of Oxidizing or Reducing Agents: The nitro group can be susceptible to reduction, and the phenol group can be oxidized. The presence of reactive species in the buffer can lead to degradation.
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used.[2] This involves analyzing the sample at different time points and under different conditions to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | The solubility of the compound in the aqueous buffer may have been exceeded. The pH of the buffer may be affecting solubility. | - Prepare a fresh, more dilute solution. - Check the solubility of the compound at the specific pH of your buffer. - Consider using a co-solvent (e.g., a small percentage of DMSO or ethanol), but verify its compatibility with your assay. |
| Change in color of the solution over time. | This could indicate degradation of the compound. Phenolic compounds can sometimes oxidize to form colored products. | - Prepare fresh solutions before each experiment. - Store solutions protected from light and at a low temperature. - Analyze the solution using a stability-indicating method like HPLC to identify and quantify any degradation products. |
| Inconsistent results in biological assays. | The compound may be degrading in the assay medium over the course of the experiment. | - Perform a time-course stability study of the compound in the assay medium. - If the compound is found to be unstable, consider reducing the incubation time or preparing fresh compound dilutions at different points during the experiment. |
| Appearance of new peaks in HPLC analysis. | This is a strong indication of compound degradation. | - Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to help identify the potential degradation products.[2] - Characterize the structure of the degradation products using techniques like LC-MS/MS or NMR. |
Experimental Protocols
Protocol: General Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a given solvent or buffer. A validated, stability-indicating HPLC method is required.
1. Materials and Equipment:
-
This compound
-
HPLC-grade DMSO
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Incubator or water bath
-
Autosampler vials
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
3. Preparation of Test Solutions:
-
Dilute the stock solution with the chosen solvent (DMSO or aqueous buffer) to the final test concentration (e.g., 100 µM).
-
Prepare a sufficient volume of the test solution to allow for sampling at all time points.
4. Stability Study Time Points:
-
Define the time points for analysis. For a short-term study, this might be 0, 1, 2, 4, 8, and 24 hours. For a longer-term study, it could be 0, 1, 3, 7, and 14 days.
5. Incubation Conditions:
-
Store the test solutions under the desired conditions (e.g., room temperature, 37°C, protected from light).
6. HPLC Analysis:
-
At each time point, withdraw an aliquot of the test solution.
-
If necessary, dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Record the peak area of the this compound peak.
7. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of compound remaining versus time.
-
Monitor for the appearance of any new peaks, which would indicate the formation of degradation products.
Data Presentation
The following table is a hypothetical example of how to present stability data for this compound. Actual results will vary depending on the experimental conditions.
Table 1: Hypothetical Stability of this compound (100 µM) at 37°C
| Time (hours) | % Remaining in DMSO | % Remaining in PBS (pH 7.4) |
| 0 | 100.0 | 100.0 |
| 1 | 99.8 | 98.5 |
| 2 | 99.5 | 96.2 |
| 4 | 99.1 | 92.1 |
| 8 | 98.2 | 85.3 |
| 24 | 95.5 | 65.7 |
Diagrams
References
Preventing degradation of 4-Hydroxy-3-nitrobiphenyl during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 4-Hydroxy-3-nitrobiphenyl during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter that could lead to the degradation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Change in solution color (e.g., yellowing) | Photodegradation due to exposure to light. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit area when possible. |
| pH-dependent degradation. Nitrophenols are generally more stable in alkaline conditions. | Maintain a pH of 9 or higher for aqueous solutions if compatible with your experimental design.[1] Buffer your solutions accordingly. | |
| Presence of contaminants that catalyze degradation. | Ensure high purity of solvents and reagents. Avoid contact with strong oxidizing or reducing agents unless they are part of the experimental design. | |
| Inconsistent experimental results | Degradation of stock solutions over time. | Prepare fresh stock solutions regularly. Store stock solutions at low temperatures (e.g., -20°C) and protected from light. |
| Thermal degradation. | Avoid exposing the compound to high temperatures for extended periods. If heating is necessary, use the lowest effective temperature and minimize the duration. | |
| Formation of unknown peaks in analytical assays (e.g., HPLC) | Degradation of this compound into byproducts. | Analyze a control sample of the compound that has been subjected to stress conditions (e.g., heat, light, acid, base) to identify potential degradation products. Common degradation pathways for nitrophenols can involve reduction of the nitro group or hydroxylation of the aromatic rings. |
| Reaction with components of the experimental system (e.g., media, other reagents). | Run control experiments with the compound in the absence of other variables to assess its stability in the specific experimental matrix. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store solid this compound? A1: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize moisture exposure.
-
Q2: What is the best way to prepare and store stock solutions? A2: Prepare stock solutions in a high-purity solvent in which the compound is stable. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below, protected from light.
Experimental Conditions
-
Q3: What is the optimal pH for working with this compound in aqueous solutions? A3: Based on data for similar nitrophenol compounds, a pH of 9 or greater is recommended to enhance stability in aqueous solutions.[1] However, the optimal pH will ultimately depend on the specific requirements of your experiment.
-
Q4: Is this compound sensitive to light? A4: Yes, nitrophenol compounds are known to be susceptible to photodegradation. It is crucial to protect solutions containing this compound from light exposure.
-
Q5: Can I heat solutions containing this compound? A5: Prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation. If heating is required, use the lowest possible temperature and for the shortest duration necessary.
Degradation and Purity
-
Q6: What are the likely degradation products of this compound? A6: While specific degradation products for this compound are not extensively documented, degradation of similar nitrophenols can involve reduction of the nitro group to an amino group or further oxidation of the aromatic ring. Potential degradation products could include aminobiphenyldiols or other oxidized species.
-
Q7: How can I check for degradation in my sample? A7: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) can be used to assess the purity of your sample and detect the presence of degradation products. A change in the chromatographic profile or the appearance of new peaks may indicate degradation.
Experimental Protocols
Below are detailed methodologies for key experiments.
Protocol 1: Preparation and Storage of a Stock Solution
-
Objective: To prepare a stable stock solution of this compound.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Amber glass vials
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of solid this compound in a fume hood.
-
Dissolve the solid in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Gently vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
For use, thaw a single aliquot and dilute it to the desired working concentration in the appropriate experimental buffer or medium immediately before the experiment. Discard any unused portion of the thawed aliquot.
-
Protocol 2: Hypothetical Assay for PD-1/PD-L1 Inhibition
While this compound is not a confirmed PD-1/PD-L1 inhibitor, some nitrobiphenyl derivatives have shown activity in this area.[2] This protocol provides a general framework for testing small molecules in a cell-based PD-1/PD-L1 blockade assay.
-
Objective: To evaluate the ability of a small molecule to inhibit the PD-1/PD-L1 interaction in a co-culture system.
-
Materials:
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231)
-
PD-1 expressing Jurkat T cell line with an NFAT-luciferase reporter
-
This compound stock solution
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)
-
Luciferase assay reagent
-
White, opaque 96-well microplates
-
-
Procedure:
-
Seed the PD-L1 expressing cancer cells in a white, opaque 96-well plate and culture overnight.
-
On the day of the assay, treat the cancer cells with a serial dilution of this compound or a known inhibitor (positive control) for 1 hour.
-
Add the PD-1/NFAT-luciferase Jurkat T cells to the wells containing the cancer cells and the test compound.
-
Add T cell activation stimuli to all wells.
-
Co-culture the cells for 6 hours at 37°C in a CO2 incubator.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. A decrease in the luciferase signal indicates inhibition of T cell activation due to the PD-1/PD-L1 interaction. An increase in the signal in the presence of the test compound suggests inhibition of this interaction.
-
Visualizations
Caption: Workflow for preparing and using this compound in experiments, including steps for troubleshooting potential degradation.
Caption: Hypothetical mechanism of a small molecule inhibitor blocking the PD-1/PD-L1 interaction, leading to T cell activation.
References
Technical Support Center: Minimizing By-product Formation in Nitration Reactions
Welcome to the technical support center for nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize the formation of unwanted by-products during nitration experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in aromatic nitration reactions?
The most common by-products depend on the substrate and reaction conditions, but typically include:
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Polynitrated compounds: Di- or tri-nitrated products arise when the initial mononitrated product is reactive enough to undergo further nitration. This is especially common with highly activated aromatic rings (e.g., phenols, anilines, alkylbenzenes).[1][2]
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Isomeric By-products: Formation of undesired constitutional isomers (ortho, meta, para) is a frequent issue. The ratio is determined by the directing effect of substituents already on the aromatic ring.[3] For example, nitration of toluene with mixed acid yields a mixture of ortho- and para-nitrotoluene, with a small amount of the meta isomer.[4]
-
Oxidation Products: Highly activated substrates, such as phenols and anilines, are susceptible to oxidation by nitric acid, which is a strong oxidizing agent.[2][5][6] This can lead to the formation of colored, often tarry, by-products like quinones and polymeric materials.[5][6]
-
Nitrate Esters: In substrates containing hydroxyl groups (alcohols), the formation of nitrate esters (-ONO₂) can occur as a competing reaction.
-
Sulfonated By-products: When using mixed acid (HNO₃/H₂SO₄), sulfonation of the aromatic ring can occur as a side reaction, although this is less common under typical nitration conditions.
Q2: How can I control regioselectivity (ortho vs. para vs. meta isomers)?
Controlling regioselectivity is crucial for maximizing the yield of the desired isomer. Key strategies include:
-
Choice of Nitrating Agent: Different nitrating agents can produce different isomer ratios. For instance, nitrating toluene with mixed acid gives a certain ortho/para ratio, while using nitric acid with acetic anhydride can alter this ratio.[4]
-
Use of Catalysts: Solid acid catalysts, such as zeolites, can provide shape-selectivity, favoring the formation of the para isomer due to steric constraints within the catalyst pores.[7][8][9][10] For example, using ZSM-5 zeolite as a catalyst for toluene nitration can yield a very high proportion of 4-nitrotoluene.[7]
-
Protecting Groups: For highly activated rings like aniline, direct nitration is difficult to control. A common strategy is to first protect the activating group. For example, aniline can be acetylated to form acetanilide. The less-activating acetamido group directs nitration primarily to the para position. The protecting group can then be removed by hydrolysis to yield p-nitroaniline.[3]
-
Temperature Control: Reaction temperature can influence isomer distribution, although its effect is often less pronounced than the choice of reagent or catalyst.
Q3: What causes the formation of oxidation by-products and how can I prevent them?
Oxidation by-products, often appearing as dark tarry substances, are caused by the strong oxidizing nature of nitric acid, especially under harsh conditions or with electron-rich substrates like phenols.[2][5][11]
Prevention Strategies:
-
Maintain Low Temperatures: This is the most critical factor. Nitration reactions are highly exothermic, and maintaining a low, stable temperature (e.g., -5 to 10 °C) using an ice or ice-salt bath is essential to minimize oxidation.[2][11]
-
Use Milder Nitrating Agents: Instead of the aggressive HNO₃/H₂SO₄ mixture, consider using milder reagents like acetyl nitrate (generated from nitric acid and acetic anhydride) or metal nitrates (e.g., bismuth subnitrate).[1][2][12]
-
Protect Activating Groups: As mentioned for aniline, converting a highly activating group like a hydroxyl (-OH) or amino (-NH₂) group into a less activating one (e.g., ester or amide) can protect the ring from oxidation.[2]
Q4: How do I prevent polysubstitution (di- and trinitration)?
Over-nitration occurs when the desired mononitrated product is further nitrated. This is a common issue with substrates containing electron-donating groups.[1]
Prevention Strategies:
-
Control Stoichiometry: Use a molar ratio of the nitrating agent to the substrate that is close to 1:1. A slight excess of the nitrating agent may be needed, but a large excess should be avoided.[2]
-
Low Reaction Temperature: Lower temperatures decrease the overall reaction rate, providing better control and reducing the likelihood of a second nitration event.[1][2]
-
Slow Reagent Addition: Add the nitrating agent slowly or dropwise to the substrate solution. This helps control the reaction's exothermicity and prevents a high local concentration of the nitrating species.[1]
-
Monitor Reaction Progress: Use a technique like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the starting material has disappeared to prevent the product from reacting further.[2]
-
Choose a Milder Nitrating Agent: Milder reagents are less likely to cause over-nitration compared to the highly reactive nitronium ion generated in mixed acid.[1]
Troubleshooting Guide
Problem: Low yield of the desired mononitrated product.
A low yield can be attributed to several factors, including incomplete reaction, significant by-product formation, or loss of product during workup.[1][11] The following workflow can help diagnose the issue.
Problem: My reaction mixture turned dark brown/black and formed tar.
This indicates significant oxidation of your substrate or product.[11] This is common with activated aromatics like phenols.
-
Cause: The reaction temperature is too high, or the nitrating agent is too harsh for the substrate. Nitration is highly exothermic, and poor temperature control can lead to a runaway reaction.[2][11]
-
Solution:
-
Strict Temperature Control: Immediately ensure your cooling bath is effective. For future experiments, maintain the reaction temperature at or below 0 °C.[2]
-
Slow Addition: Add the nitrating agent very slowly (dropwise) to the substrate solution to allow the heat to dissipate.[1]
-
Use a Milder Reagent: Switch from mixed acid to a milder system, such as acetyl nitrate or a solid-supported reagent like nitric acid on silica gel.[2]
-
Problem: I am getting a high percentage of dinitrated products.
This is a classic case of over-nitration, which occurs when the mononitrated product is still reactive enough to undergo a second nitration.[2]
-
Cause: Reaction conditions are too harsh (high temperature, high concentration of nitrating agent) or the reaction was left for too long.[2]
-
Solution:
-
Reduce Stoichiometry: Use a molar equivalent of nitric acid as close to 1:1 with your substrate as possible.[2]
-
Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of the second nitration.[2]
-
Monitor with TLC: Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.[2]
-
Data Summaries
Table 1: Effect of Temperature on By-product Formation
Precise temperature control is one of the most effective tools for minimizing by-products. Higher temperatures generally increase reaction rates but often at the cost of selectivity and increased side reactions like oxidation and polynitration.[2][13]
| Problem | General Effect of Increasing Temperature | Recommended Action |
| Oxidation/Tarring | Significantly increases, especially with activated substrates. | Maintain temperature at/below 0-5 °C.[2] |
| Polynitration | Increases the rate of subsequent nitrations. | Maintain low and stable temperatures.[1] |
| Regioselectivity | Can alter isomer ratios, though often less impactful than reagent choice. | Optimize temperature for the desired isomer ratio. |
| Low Yield (Incomplete Rxn) | Increases reaction rate to drive to completion. | Cautiously increase temperature, balancing completion with side reactions.[1] |
Table 2: Comparison of Common Aromatic Nitrating Agents
The choice of nitrating agent is critical for controlling selectivity and minimizing by-products.[4]
| Nitrating Agent | Composition | Typical Conditions | Advantages | Disadvantages |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | 0 - 60 °C | Inexpensive, highly reactive, high yields for many substrates.[4] | Highly corrosive, can cause oxidation and polynitration, moderate regioselectivity.[1][4] |
| Acetyl Nitrate | HNO₃ / Acetic Anhydride | 15 - 25 °C | Milder than mixed acid, reduced oxidation, can offer different regioselectivity.[1][14] | Can be unstable; requires careful preparation and handling.[14] |
| Nitronium Salts | NO₂BF₄ or NO₂PF₆ | Anhydrous, low temp. | Powerful nitrating agent for deactivated substrates, high selectivity.[4][7] | Expensive, moisture-sensitive. |
| Metal Nitrates | Cu(NO₃)₂, Bi(NO₃)₃, etc. | Mild, often room temp. | Good for selective mono-nitration of activated rings like phenols.[1] | Reagent preparation may be needed; may not work for deactivated rings.[12] |
| Solid Acid Catalysts | Zeolites, Clays, Nafion-H | Varies | Improved para-selectivity, easier workup, catalyst can be recycled.[7][10] | May require higher temperatures; catalyst cost and preparation.[8] |
Key Experimental Protocols
Protocol 1: Controlled Nitration of an Activated Aromatic using Mixed Acid
This protocol is a general guideline for the mononitration of a moderately activated substrate like toluene, emphasizing control to minimize by-products.
-
Preparation of Nitrating Mixture:
-
In a flask placed in an ice-salt bath (to maintain -5 to 0 °C), add the required volume of concentrated sulfuric acid.
-
While stirring vigorously, slowly and dropwise add 1.05 molar equivalents of concentrated nitric acid.
-
Ensure the temperature of the mixture is maintained below 10 °C throughout the addition.[2]
-
-
Reaction Setup:
-
In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 molar equivalent of the aromatic substrate in a suitable inert solvent (e.g., dichloromethane) or use it neat if it is a liquid.
-
Cool the flask to 0 °C in an ice bath.[2]
-
-
Nitration:
-
Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred substrate solution over 30-60 minutes.
-
Critically, maintain the internal reaction temperature between 0-5 °C. Do not allow it to rise.[2]
-
-
Monitoring and Quenching:
-
After the addition is complete, continue stirring at 0-5 °C. Monitor the reaction's progress by TLC.
-
Once the starting material is consumed, quench the reaction by slowly pouring the mixture onto a large volume of crushed ice with vigorous stirring.[2]
-
-
Workup:
-
Separate the organic layer. If the product is a solid, it may precipitate and can be collected by filtration.
-
Wash the organic layer (or the collected solid) with cold water, followed by a dilute sodium bicarbonate solution to remove residual acid, and then again with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Milder Nitration using in situ Acetyl Nitrate
This protocol is suitable for substrates that are sensitive to oxidation or prone to over-nitration with mixed acid.[14][15]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1.0 molar equivalent of the aromatic substrate and an excess of acetic anhydride (e.g., 3-5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Preparation and Addition of Nitrating Agent:
-
In the dropping funnel, carefully prepare a solution of concentrated nitric acid (1.05 equivalents) in glacial acetic acid. Alternatively, fuming nitric acid can be added very slowly and directly to the acetic anhydride/substrate mixture at low temperature.
-
Add the nitric acid solution dropwise to the stirred substrate/acetic anhydride mixture.
-
Maintain the reaction temperature between 15-25 °C. The reaction is less exothermic than with mixed acid but still requires careful temperature management.[14]
-
-
Monitoring and Workup:
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker of cold water or crushed ice to quench the reaction and hydrolyze the excess acetic anhydride.[14]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the product as necessary.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 15. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Hydroxy-3-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Hydroxy-3-nitrobiphenyl against other analytical techniques. It includes comprehensive experimental data and detailed protocols to support its findings, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction to this compound Analysis
This compound is a nitrated aromatic compound of interest in various fields, including pharmaceutical development and environmental analysis. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and metabolic research. While several analytical techniques can be employed for the analysis of nitrobiphenyl compounds, HPLC with UV detection remains a widely used and robust method due to its specificity, sensitivity, and reproducibility.[5][6] This guide focuses on a validated reverse-phase HPLC (RP-HPLC) method and compares it with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
A detailed methodology for the validated RP-HPLC method is provided below.
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic elution with a mixture of 0.01 M phosphate buffer (pH 3.0) and acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.[7]
-
Injection Volume: 20 µL.
-
Run Time: 15 minutes.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Protocol:
The developed HPLC method was validated according to ICH guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][4]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components was evaluated by injecting the blank (mobile phase), placebo, and the standard solution. The peak for this compound should be well-resolved from any other peaks.
-
Linearity and Range: Linearity was assessed by analyzing six concentrations of the standard solution over the range of 5-50 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
-
Accuracy: The accuracy of the method was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on three different days. The relative standard deviation (%RSD) was calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and column temperature (±2°C).
Data Presentation and Comparison
The quantitative data from the HPLC method validation are summarized in the tables below, followed by a comparison with an alternative analytical method.
Table 1: Summary of HPLC Method Validation Parameters for this compound
| Validation Parameter | Acceptance Criteria | Observed Results |
| Specificity | No interference at the retention time of the analyte | No interference observed |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | 80% to 120% of test concentration | 5 - 50 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.25% |
| LOD (µg/mL) | - | 0.1 |
| LOQ (µg/mL) | - | 0.3 |
| Robustness | %RSD ≤ 2.0% for all variations | All variations within acceptance criteria |
Table 2: Comparison of Analytical Methods for the Quantification of this compound
| Feature | HPLC-UV (Validated Method) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio.[6] |
| Specificity | High, can be affected by co-eluting impurities with similar UV spectra. | Very high, provides structural information for peak identification. |
| Sensitivity | Good (LOQ ~0.3 µg/mL). | Excellent (typically in the ppb range).[6] |
| Sample Volatility | Not required. | Analyte must be volatile or derivable. |
| Instrumentation Cost | Moderate. | High. |
| Ease of Use | Relatively straightforward. | More complex, requires skilled operator. |
| Typical Application | Routine quality control, stability testing. | Impurity profiling, structural elucidation, trace analysis. |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the HPLC method validation.
Caption: Workflow for the validation of the HPLC method.
Caption: Relationship between method validation and reliable results.
Conclusion
The presented RP-HPLC method provides a reliable, accurate, and precise means for the quantification of this compound. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment. While alternative methods like GC-MS offer higher sensitivity and structural confirmation, the HPLC-UV method presents a more accessible and cost-effective solution for routine analysis. The choice of analytical method should be based on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. scribd.com [scribd.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. 4-Nitrobiphenyl | SIELC Technologies [sielc.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Method Validation for Nitrobiphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of nitrobiphenyl compounds is crucial in various fields, including environmental monitoring, toxicology, and pharmaceutical development, due to their potential persistence and toxicity. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and widely used technique for the analysis of these compounds. This guide provides a comparative overview of key performance characteristics of LC-MS methods for nitrobiphenyl analysis, supported by experimental data and detailed protocols.
Key Performance Characteristics of LC-MS Methods
| Parameter | Method A: UPLC-ESI-MS/MS (Illustrative) | Method B: HPLC-APCI-MS/MS (Illustrative) |
| Analytes | Nitrobiphenyl Isomers (e.g., 4-Nitrobiphenyl) | Dinitrobiphenyl Isomers |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.15 ng/mL | 0.1 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.15 - 0.50 ng/mL | 0.5 - 2.0 µg/kg |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
| Precision (RSD %) | < 15% | < 20% |
Note: The data presented in this table is a synthesis of typical performance characteristics observed in LC-MS method validation for nitroaromatic compounds and should be considered illustrative. Actual performance may vary depending on the specific analyte, matrix, and instrumentation.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical methods. Below are representative experimental protocols for the analysis of nitrobiphenyl compounds using LC-MS.
Method A: Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)
This method is suitable for the sensitive analysis of nitrobiphenyls in aqueous samples.
1. Sample Preparation (Aqueous Matrix):
-
Filter water samples through a 0.22 µm syringe filter.
-
For solid samples, perform a solvent extraction (e.g., with acetonitrile or a mixture of acetone and hexane).
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each nitrobiphenyl isomer. For example, for 4-nitrobiphenyl (m/z 199.06), a potential transition could be m/z 199.06 -> m/z 169.05.
Method B: High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (HPLC-APCI-MS/MS)
This method can be a robust alternative, particularly for less polar analytes or when matrix effects are a concern with ESI.
1. Sample Preparation (Soil/Sediment Matrix):
-
Perform a pressurized liquid extraction (PLE) or Soxhlet extraction with a suitable solvent mixture (e.g., dichloromethane/acetone).
-
Clean up the extract using solid-phase extraction (SPE) with silica or Florisil cartridges.
-
Evaporate the solvent and reconstitute in the mobile phase.
2. Chromatographic Separation:
-
Column: A phenyl-hexyl or biphenyl column for alternative selectivity (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions: As with ESI, specific transitions must be determined for each target analyte.
Visualizing the Workflow and Logical Relationships
To better understand the processes involved in LC-MS method validation, the following diagrams illustrate a typical workflow and the hierarchical relationship of validation parameters.
Caption: Workflow for LC-MS method validation.
A Comparative Analysis of 4-Hydroxy-3-nitrobiphenyl and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the nuanced structural differences between isomers can lead to vastly different physicochemical properties and biological activities. This guide provides a comparative analysis of 4-Hydroxy-3-nitrobiphenyl and its key isomers, 4-Hydroxy-4'-nitrobiphenyl and 4-Hydroxy-2'-nitrobiphenyl, to aid researchers, scientists, and drug development professionals in their endeavors. While direct comparative biological data for these specific isomers is limited in publicly available literature, this guide compiles their known physicochemical properties, synthesis routes, and offers insights into their potential biological activities based on related compounds.
Physicochemical Properties
The position of the nitro group on the biphenyl scaffold significantly influences the molecule's polarity, and consequently, its physical properties. A summary of the key physicochemical data for this compound and its isomers is presented in Table 1. All three isomers share the same molecular formula (C₁₂H₉NO₃) and molecular weight (215.21 g/mol ).[1][2][3]
Table 1: Physicochemical Properties of this compound and Its Isomers
| Property | This compound | 4-Hydroxy-4'-nitrobiphenyl | 4-Hydroxy-2'-nitrobiphenyl |
| IUPAC Name | 2-Nitro-4-phenylphenol[3] | 4-(4-Nitrophenyl)phenol[1] | 4-(2-Nitrophenyl)phenol[2] |
| CAS Number | 885-82-5[3] | 3916-44-7[1] | 20281-23-6, 51264-59-6[2] |
| Molecular Formula | C₁₂H₉NO₃[3] | C₁₂H₉NO₃[1] | C₁₂H₉NO₃[2] |
| Molecular Weight | 215.21 g/mol [3] | 215.21 g/mol [1] | 215.21 g/mol [2] |
| Predicted XLogP3 | 3.7[4] | 3.5[5] | 3.3[6] |
| Appearance | - | White to off-white crystalline solid[7] | Light yellow to yellow to green powder to crystal[8] |
| Melting Point | - | 135-137 °C[7] | - |
| Boiling Point | - | 363 °C (Predicted)[7] | - |
Note: Some experimental data, such as melting and boiling points for all isomers, are not consistently available in the searched literature.
Synthesis and Production
The synthetic routes to these isomers are dictated by the desired position of the nitro group.
This compound is primarily synthesized through the nitration of 4-hydroxybiphenyl. A patented method describes a process where 4-hydroxybiphenyl is heated in glacial acetic acid, and nitric acid is then metered into the refluxing solution to achieve selective nitration at the position adjacent to the phenolic hydroxyl group.[9]
4-Hydroxy-4'-nitrobiphenyl can be synthesized via a Suzuki coupling reaction. One documented procedure involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with 1-bromo-4-nitrobenzene in the presence of a palladium catalyst and a base.[10] It is also mentioned that it can be synthesized from starting materials like 4-hydroxycoumarin and 4-nitroaniline.[7]
4-Hydroxy-2'-nitrobiphenyl synthesis information is less readily available in the searched literature, though it is commercially available.[8] It is plausible that this isomer can also be prepared using cross-coupling methodologies, similar to its 4'-nitro counterpart, by selecting the appropriate ortho-substituted starting materials.
The general synthetic approach for these biphenyls can be visualized as follows:
Caption: General synthetic pathways to hydroxynitrobiphenyl isomers.
Comparative Biological Activity: An Overview
Direct, quantitative comparisons of the biological activities of this compound and its isomers are scarce in the reviewed scientific literature. However, based on the activities of structurally related nitroaromatic and biphenyl compounds, some potential biological effects can be inferred.
Cytotoxicity and Anti-proliferative Potential
Nitroaromatic compounds are a well-established class of molecules with a wide range of biological activities, including potential cytotoxicity against cancer cell lines. The presence of the nitro group can lead to the generation of reactive oxygen species (ROS) under certain conditions, inducing cellular stress and apoptosis. The positioning of the hydroxyl and nitro groups on the biphenyl rings will influence the molecule's interaction with biological targets and its overall cytotoxic profile. Without experimental data, it is difficult to definitively state which isomer would be most potent.
Enzyme Inhibition
The hydroxyphenyl moiety is a common feature in many enzyme inhibitors. For instance, it can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of various enzymes. The specific inhibitory profile of each isomer would depend on how the overall shape and electronic distribution of the molecule, dictated by the nitro group's position, fits into the enzyme's binding pocket.
Signaling Pathway Modulation
Many phenolic compounds are known to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways. The anti-inflammatory and anti-cancer properties of such compounds are often attributed to their ability to interfere with these signaling cascades. It is plausible that this compound and its isomers could exhibit similar activities, though experimental verification is required.
A hypothetical workflow for assessing the biological activity of these compounds is presented below:
Caption: A workflow for the comparative biological evaluation of the isomers.
Experimental Protocols
While specific experimental data for these compounds is lacking, standard protocols can be employed for their biological evaluation.
General Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its isomers) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This guide provides a foundational comparison of this compound and its 4'- and 2'-nitro isomers. While their physicochemical properties are similar, the distinct positioning of the nitro group is expected to result in different biological activities. The lack of direct comparative experimental data in the current literature highlights a significant research gap. The provided synthesis outlines and experimental protocols offer a starting point for researchers to conduct their own comparative studies. Such research is crucial to unlock the full potential of these compounds in drug discovery and materials science and to understand the structure-activity relationships that govern their function. Further investigation into the cytotoxicity, enzyme inhibition profiles, and effects on cellular signaling pathways of these isomers is strongly encouraged.
References
- 1. 4-Hydroxy-4'-nitrobiphenyl | C12H9NO3 | CID 138078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-2'-nitrobiphenyl | C12H9NO3 | CID 15541112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitro(1,1'-biphenyl)-4-ol | C12H9NO3 | CID 13447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C12H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 4-hydroxy-4'-nitrobiphenyl (C12H9NO3) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 4-hydroxy-2'-nitrobiphenyl (C12H9NO3) [pubchemlite.lcsb.uni.lu]
- 7. Cas 3916-44-7 | 4-HYDROXY-4'-NITROBIPHENYL - Anbu Chem [finechemical.net]
- 8. Page loading... [wap.guidechem.com]
- 9. US20030055294A1 - Method for producing this compound - Google Patents [patents.google.com]
- 10. 4-HYDROXY-4'-NITROBIPHENYL synthesis - chemicalbook [chemicalbook.com]
Unraveling the Biological Activities of Nitrobiphenylols: A Comparative Analysis of 4-Hydroxy-3-nitrobiphenyl and 4-Hydroxy-2-nitrobiphenyl
A comprehensive review of available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of 4-Hydroxy-3-nitrobiphenyl and 4-Hydroxy-2-nitrobiphenyl. While research has touched upon the broader class of nitrobiphenyls and their derivatives, specific experimental data detailing the cytotoxicity, mechanisms of action, and signaling pathway modulation for these two isomers remains scarce.
This guide aims to provide a framework for the comparative evaluation of these two compounds, drawing upon general knowledge of related chemical structures and highlighting the critical need for direct experimental investigation. The information presented herein is intended for researchers, scientists, and drug development professionals to guide future studies.
Physicochemical Properties
A fundamental step in comparing the biological activity of two isomers is to understand their basic physicochemical properties, which can influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets.
| Property | This compound | 4-Hydroxy-2-nitrobiphenyl |
| Molecular Formula | C₁₂H₉NO₃ | C₁₂H₉NO₃ |
| Molecular Weight | 215.21 g/mol | 215.21 g/mol |
| CAS Number | 885-82-5 | 51264-59-6 |
| Appearance | Solid | Solid |
| Predicted LogP | 3.1 | 3.1 |
| Predicted Water Solubility | 0.04 g/L | 0.04 g/L |
Note: The LogP and water solubility values are predicted and may vary from experimental values.
Potential Areas of Biological Investigation
Based on the activities of structurally related compounds, several key areas of biological investigation are pertinent for a comparative analysis of this compound and 4-Hydroxy-2-nitrobiphenyl.
Cytotoxicity and Anticancer Activity
Derivatives of nitrobiphenyls have been explored for their potential as anticancer agents. A comparative study of the two isomers would necessitate evaluating their cytotoxic effects against a panel of cancer cell lines.
Hypothetical Experimental Workflow:
Caption: Workflow for comparative cytotoxicity screening.
Mechanism of Action: Signaling Pathway Analysis
Should cytotoxic effects be observed, elucidating the underlying mechanism of action would be the next critical step. This involves investigating the impact of the compounds on key cellular signaling pathways implicated in cell survival, proliferation, and apoptosis.
Hypothetical Signaling Pathway for Investigation:
Caption: A generic signaling pathway for investigation.
Experimental Protocols
Detailed experimental protocols would need to be developed based on the specific biological questions being addressed. Below are outlines for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and 4-Hydroxy-2-nitrobiphenyl (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: Treat cells with the compounds for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the signaling proteins of interest (e.g., phosphorylated and total forms of ERK, Akt, etc.).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.
Conclusion
A direct and thorough comparison of the biological activities of this compound and 4-Hydroxy-2-nitrobiphenyl is currently hampered by a lack of specific experimental data. The isomeric differences in the position of the nitro group relative to the hydroxyl group are likely to influence their electronic properties and steric hindrance, which in turn could lead to distinct biological activities. Future research should focus on head-to-head in vitro and in vivo studies to elucidate their respective cytotoxic profiles, mechanisms of action, and potential therapeutic applications. The frameworks and hypothetical experimental designs presented in this guide offer a starting point for such investigations, which are essential to unlock the full potential of these nitrobiphenylol isomers.
Cytotoxicity of Nitrophenol Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various nitrophenol compounds. It includes quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Nitrophenols are a class of organic compounds with wide industrial applications that are also recognized as significant environmental pollutants. Their impact on cellular health is of growing concern, necessitating a deeper understanding of their cytotoxic mechanisms. This guide synthesizes available data to compare the toxicity of different nitrophenol isomers and derivatives.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the IC50 and other cytotoxicity values for various nitrophenol compounds across different human cell lines.
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 / EC50 (µM) | Reference |
| 2-Nitrophenol | BEAS-2B (normal lung) | MTT | 24 | 1833.5 | [1] |
| 3-Nitrophenol | BEAS-2B (normal lung) | MTT | 24 | 848.6 | [1] |
| 4-Nitrophenol | BEAS-2B (normal lung) | MTT | 24 | 640.1 | [1] |
| 2-Nitrophenol | A549 (lung cancer) | MTT | 24 | >1438.8 | [1] |
| 3-Nitrophenol | A549 (lung cancer) | MTT | 24 | >1438.8 | [1] |
| 4-Nitrophenol | A549 (lung cancer) | MTT | 24 | 1602.5 | [1] |
| 2,4-Dinitrophenol | Calu-6 (lung cancer) | MTT | 72 | ~200 | [2] |
| 2,4-Dinitrophenol | PC-3 (prostate cancer) | MTT | 48 | IC60-80 at 100 µM | [3] |
| 2,4-Dinitrophenol | DU-145 (prostate cancer) | MTT | 48 | IC60-80 at 100 µM | [3] |
| 2,4-Dinitrophenol | LNCaP (prostate cancer) | MTT | 48 | IC60-80 at 100 µM | [3] |
Data indicates that the position of the nitro group on the phenol ring significantly influences cytotoxicity. Among the mononitrophenols, 4-nitrophenol generally exhibits the highest toxicity in the tested lung cell lines.[1] Dinitrophenols, such as 2,4-dinitrophenol, demonstrate potent cytotoxic effects at lower concentrations compared to their mononitrophenol counterparts.[2][3]
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the effects of nitrophenol compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Expose the cells to various concentrations of the nitrophenol compounds for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium as a measure of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add an equal volume of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance. Cytotoxicity is expressed as the percentage of LDH released compared to a positive control (cells lysed to achieve maximum LDH release).
Signaling Pathways and Mechanisms of Action
Nitrophenol-induced cytotoxicity is often mediated through the induction of apoptosis, a form of programmed cell death. The specific signaling cascades can vary depending on the compound and cell type.
2,4-Dinitrophenol (DNP) Induced Apoptosis
2,4-Dinitrophenol is a classic uncoupler of oxidative phosphorylation in the mitochondria. This disruption of cellular energy metabolism leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, ultimately triggering apoptosis.[2] DNP has also been shown to induce a G1 phase cell cycle arrest by downregulating cyclin proteins and cyclin-dependent kinases (CDKs) while upregulating the cyclin-dependent kinase inhibitor p27.[2] The apoptotic cascade initiated by DNP involves DNA fragmentation and the externalization of phosphatidylserine, and its effects can be mitigated by caspase inhibitors.[2]
General Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of chemical compounds in vitro.
p-Nitrophenol and Caspase-3 Activation
Studies have indicated that p-nitrophenol (4-nitrophenol) can induce apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[4] The activation of caspase-3 leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.
References
- 1. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-dinitrophenol induces G1 phase arrest and apoptosis in human pulmonary adenocarcinoma Calu-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressive effects of long-term exposure to P-nitrophenol on gonadal development, hormonal profile with disruption of tissue integrity, and activation of caspase-3 in male Japanese quail (Coturnix japonica) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inter-Assay Variability in the Quantification of 4-Hydroxy-3-nitrobiphenyl
For researchers, scientists, and drug development professionals, accurate and reproducible quantification of metabolites is paramount. 4-Hydroxy-3-nitrobiphenyl, a known metabolite of the industrial chemical 4-nitrobiphenyl, is a compound of interest in toxicological and drug metabolism studies. Understanding and minimizing inter-assay variability is crucial for reliable data interpretation. This guide provides a comparative overview of common analytical methods for the quantification of this compound and similar small molecules, with a focus on expected inter-assay performance and detailed experimental protocols.
While specific inter-assay variability data for this compound is not extensively published, this guide draws upon established performance characteristics of common analytical techniques used for the quantification of analogous small aromatic molecules, including nitrated phenols and biphenyls. The presented data serves as a benchmark for what can be expected from a validated assay for this compound.
Comparative Analysis of Analytical Methods
The choice of analytical method for quantifying this compound will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical inter-assay variability, expressed as the coefficient of variation (CV%), for three commonly employed analytical platforms.
| Analytical Method | Typical Inter-Assay CV (%) | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | < 15% | High precision and reproducibility, well-established methodology, suitable for a wide range of concentrations. | Moderate sensitivity compared to MS-based methods, potential for matrix interference. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | < 10.7%[1] | High sensitivity and selectivity, provides structural information for confirmation. | May require derivatization for polar analytes, potential for thermal degradation of the analyte. |
| Competitive Enzyme-Linked Immunosorbent Assay (ELISA) | < 15% | High throughput, cost-effective for large sample numbers, no complex instrumentation required. | Susceptible to cross-reactivity, development of specific antibodies can be time-consuming and costly. |
Note: Inter-assay CVs are dependent on method validation, analyst experience, and the quality of reagents and instrumentation. Generally, an inter-assay CV of less than 15% is considered acceptable for bioanalytical methods.[2][3]
Metabolic Pathway of 4-Nitrobiphenyl
This compound is a product of the metabolic transformation of 4-nitrobiphenyl. Understanding this pathway is crucial for interpreting toxicological data and designing relevant assays.
Caption: Metabolic activation of 4-nitrobiphenyl.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to minimizing inter-assay variability. Below are representative protocols for the quantification of small aromatic molecules, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reverse-phase HPLC method suitable for the analysis of nitrobiphenyl compounds.
1. Sample Preparation:
- For biological samples (e.g., plasma, urine), perform a protein precipitation step by adding three volumes of ice-cold acetonitrile.
- Vortex and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.
- Detection: UV detector at a wavelength of 260 nm.
3. Calibration:
- Prepare a series of calibration standards of this compound in the mobile phase.
- Construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a GC-MS method for the analysis of hydroxylated nitrobiphenyls, which often requires a derivatization step to improve volatility and chromatographic performance.
1. Sample Preparation and Derivatization:
- Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification.
- Evaporate the solvent and reconstitute in a small volume of a derivatization-compatible solvent.
- Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
2. GC-MS Conditions:
- GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
- MS Interface Temperature: 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: m/z 50-500.
3. Quantification:
- Use selected ion monitoring (SIM) for the target analyte and an internal standard for improved sensitivity and accuracy.
Competitive ELISA Protocol
This protocol outlines the general steps for a competitive ELISA to quantify a small molecule like this compound. This requires the development of a specific antibody and a labeled conjugate of the analyte.
Caption: Workflow for a competitive ELISA.
1. Plate Coating:
- Coat a 96-well microplate with an antibody specific to this compound.
- Incubate and then wash the plate.
2. Blocking:
- Add a blocking buffer (e.g., 1% BSA in PBS) to block any remaining non-specific binding sites.
- Incubate and wash.
3. Competitive Reaction:
- Add standards or samples containing this compound to the wells.
- Immediately add a fixed amount of enzyme-conjugated this compound (e.g., HRP-conjugate).
- Incubate to allow competition between the analyte in the sample and the enzyme-labeled analyte for binding to the antibody.
4. Detection:
- Wash the plate to remove unbound reagents.
- Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate to a colored product.
- Stop the reaction with a stop solution.
- Measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
By carefully selecting the most appropriate analytical method and adhering to a rigorously validated and standardized protocol, researchers can minimize inter-assay variability and ensure the generation of high-quality, reproducible data in their studies involving this compound.
References
Navigating Cross-Reactivity: A Comparative Guide for 4-Hydroxy-3-nitrobiphenyl in Immunoassays
For researchers, scientists, and drug development professionals, the accurate detection of small molecules like 4-Hydroxy-3-nitrobiphenyl is paramount. Immunoassays, prized for their high throughput and sensitivity, are a common analytical tool. However, a critical consideration in their application is the potential for cross-reactivity, where the assay's antibodies bind to structurally similar, non-target compounds. This can lead to inaccurate quantification and false-positive results.
Currently, specific quantitative data on the cross-reactivity of this compound in commercially available immunoassays is not readily found in public literature. This guide, therefore, provides a predictive comparison based on established principles of immunochemistry and data from structurally analogous compounds. It further outlines a comprehensive experimental protocol to enable researchers to determine the cross-reactivity of this compound in their specific assay systems.
The Principle of Cross-Reactivity in Competitive Immunoassays
Immunoassays for small molecules like this compound typically operate on a competitive principle. In this format, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity of another compound is determined by its ability to displace the labeled analyte from the antibody, which is directly related to its structural similarity to the target analyte.
Predictive Cross-Reactivity Profile of this compound
The potential for cross-reactivity of this compound in immunoassays designed for other nitrated aromatic compounds can be inferred from their structural similarities. The presence of a hydroxyl group, a nitro group, and a biphenyl structure are key determinants for antibody recognition. The following table provides a qualitative prediction of cross-reactivity based on these structural features.
| Compound Name | Chemical Structure | Target Analyte of Hypothetical Immunoassay | Predicted Cross-Reactivity | Justification for Prediction |
| This compound | This compound | - | - | Target Analyte |
| 4-Nitrophenol | 4-Nitrophenol | 4-Nitrophenol | Moderate to High | Shares the key 4-hydroxyphenyl structure with a nitro group, a common epitope for antibody recognition in nitrophenol assays. |
| 2-Nitrophenol | 2-Nitrophenol | 2-Nitrophenol | Low to Moderate | The ortho-position of the nitro group relative to the hydroxyl group is a significant structural difference that would likely reduce binding affinity to antibodies specific for the para-isomer. |
| 2,4-Dinitrophenol | 2,4-Dinitrophenol | 2,4-Dinitrophenol | Low | While it contains the hydroxyphenyl and nitro moieties, the presence of a second nitro group and its specific positioning significantly alters the electronic and steric properties compared to this compound. |
| 4-Hydroxy-4'-nitrobiphenyl | 4-Hydroxy-4'-nitrobiphenyl | 4-Hydroxy-4'-nitrobiphenyl | High | Possesses a very similar biphenyl backbone and the critical hydroxy and nitro functional groups, making it a strong candidate for cross-reactivity. |
| 1,3-Dinitrobenzene | 1,3-Dinitrobenzene | 1,3-Dinitrobenzene | Negligible | Lacks the hydroxyl group, which is a critical feature for antibodies raised against hydroxynitro-aromatic compounds. |
Experimental Protocol for Determining Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is the standard method.
Reagents and Materials
-
Microtiter plates (96-well)
-
Coating antigen (e.g., a protein conjugate of the target analyte for which the immunoassay was developed)
-
Specific primary antibody against the target analyte
-
This compound and other potential cross-reactants
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Assay Procedure
-
Coating: Coat the wells of a microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of this compound and the target analyte (standard). Add the primary antibody to each well, followed immediately by the addition of the standard or the potential cross-reactant solutions. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis
-
Plot a standard curve of absorbance versus the logarithm of the target analyte concentration.
-
Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, determine the IC50 for this compound.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
Visualizing Immunoassay Principles and Structural Comparisons
To further elucidate the concepts discussed, the following diagrams illustrate the competitive immunoassay workflow and the structural relationships influencing cross-reactivity.
Caption: Workflow of a competitive ELISA.
A Comparative Guide to the Synthesis of 4-Hydroxy-3-nitrobiphenyl
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Hydroxy-3-nitrobiphenyl, a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals, can be achieved through several synthetic pathways. This guide provides a comparative analysis of the traditional direct nitration method against two prominent cross-coupling alternatives: the Suzuki-Miyaura coupling and the Ullmann reaction. The performance of each route is evaluated based on reaction parameters, yield, and the nature of the required starting materials.
Comparative Data of Synthesis Routes
| Parameter | Direct Nitration of 4-Hydroxybiphenyl | Suzuki-Miyaura Coupling | Ullmann Reaction |
| Starting Materials | 4-Hydroxybiphenyl, Nitric Acid, Glacial Acetic Acid | (4-Hydroxy-3-nitrophenyl)boronic acid, Phenyl Halide (e.g., Bromobenzene), Palladium Catalyst, Base | 4-Chloro-2-nitrophenol, Iodobenzene, Copper Catalyst, Base |
| Catalyst | None | Palladium-based (e.g., Pd(PPh₃)₄) | Copper-based (e.g., CuI, CuO nanoparticles) |
| Reaction Temperature | 75-80 °C (at reduced pressure)[1] | Typically 80-100 °C | Often requires higher temperatures (100-200 °C)[2] |
| Reported/Expected Yield | High (patent suggests high selectivity and yield)[1] | Good to excellent (dependent on specific conditions) | Moderate to good (can be sensitive to reaction conditions)[3] |
| Key Advantages | Atom economical, fewer synthetic steps.[1] | High functional group tolerance, milder conditions than Ullmann. | Lower cost catalyst compared to Palladium. |
| Key Disadvantages | Potential for isomeric impurities, use of strong acid. | Higher cost of palladium catalyst and boronic acid precursors. | Harsh reaction conditions (high temperature), sometimes erratic yields.[3] |
Synthesis Pathway Diagrams
Caption: Direct nitration of 4-hydroxybiphenyl.
Caption: Suzuki-Miyaura coupling route.
Caption: Ullmann reaction pathway.
Experimental Protocols
Direct Nitration of 4-Hydroxybiphenyl
This method, adapted from patented procedures, focuses on achieving high selectivity for the ortho-nitration product.[1]
Experimental Workflow:
Caption: Workflow for direct nitration.
Procedure:
-
A mixture of 4-hydroxybiphenyl and glacial acetic acid (15-20% by weight of 4-hydroxybiphenyl) is charged into a reaction vessel.[1]
-
The mixture is heated to 75-80 °C under a reduced pressure of 200-300 mbar to achieve reflux.[1]
-
A solution of 65-67% nitric acid in glacial acetic acid (molar ratio of nitric acid to 4-hydroxybiphenyl is approximately 1.05:1 to 1:1) is metered into the refluxing mixture.[1]
-
The reaction is monitored for completion by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled and added to water to precipitate the product.
-
The precipitated this compound is collected by filtration, washed with water, and dried.
Suzuki-Miyaura Coupling
This approach offers a versatile alternative, coupling a boronic acid derivative with an aryl halide.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura coupling.
Procedure:
-
To a reaction flask are added (4-hydroxy-3-nitrophenyl)boronic acid (1.0 eq.), bromobenzene (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
-
A suitable solvent system, for example, a mixture of toluene, ethanol, and water, is added.
-
The mixture is thoroughly degassed and then heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by TLC or HPLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Ullmann Reaction
This classical copper-catalyzed coupling provides a more cost-effective, albeit often more demanding, alternative to the Suzuki coupling.
Experimental Workflow:
Caption: Workflow for the Ullmann reaction.
Procedure:
-
In a reaction vessel, 4-chloro-2-nitrophenol (1.0 eq.), iodobenzene (1.5 eq.), a copper catalyst such as copper(I) iodide (CuI, 0.1-0.2 eq.), and a base like potassium carbonate (2.0 eq.) are combined in a high-boiling polar solvent such as DMF or DMSO.
-
The reaction mixture is heated to a high temperature (typically in the range of 120-200 °C) under an inert atmosphere.
-
The reaction is monitored for the consumption of starting materials using TLC or GC.
-
Upon completion, the mixture is cooled to room temperature and diluted with water.
-
The mixture is acidified with a dilute acid (e.g., 1M HCl), and the product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
References
Comparing the efficacy of different nitrating agents for 4-hydroxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
The nitration of 4-hydroxybiphenyl is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The regioselectivity of this reaction, which determines the position of the nitro group on the aromatic rings, is highly dependent on the choice of nitrating agent and reaction conditions. This guide provides an objective comparison of different nitrating agents for the synthesis of nitrated 4-hydroxybiphenyl derivatives, supported by experimental data, to aid researchers in selecting the most effective method for their specific needs.
Comparison of Nitrating Agent Efficacy
The efficacy of different nitrating agents for 4-hydroxybiphenyl is primarily assessed by the yield and regioselectivity of the reaction, specifically the distribution of the 2-nitro and 3-nitro isomers. Below is a summary of the performance of two distinct nitrating systems.
| Nitrating Agent System | Substrate | Reaction Conditions | Yield of 4-hydroxy-3-nitrobiphenyl | Yield of 4-hydroxy-2-nitrobiphenyl | Reference |
| Nitric Acid in Glacial Acetic Acid | 4-Hydroxybiphenyl | Heating a mixture of 4-hydroxybiphenyl and glacial acetic acid to boiling, followed by the metered addition of nitric acid into the reflux. | High selectivity and yield (exact percentage not specified, but implied to be the major product) | Not specified (implied to be minimal) | [1] |
| Mixed Acid (Nitric Acid/Sulfuric Acid) | 4-Hydroxybiphenyl | Data not available in the searched literature. This is a common method for phenol nitration, but specific yields for the isomers of nitrated 4-hydroxybiphenyl were not found. | - | - |
Signaling Pathways and Experimental Workflows
The nitration of 4-hydroxybiphenyl is an electrophilic aromatic substitution reaction. The reaction pathway involves the generation of a nitronium ion (NO₂⁺) which then attacks the electron-rich aromatic ring of 4-hydroxybiphenyl. The hydroxyl group is a strongly activating, ortho-, para-directing group. However, in the case of 4-hydroxybiphenyl, the para position is blocked. Therefore, substitution occurs at the ortho positions relative to the hydroxyl group (positions 2 and 3). The regioselectivity is influenced by steric hindrance and the reaction conditions.
References
A Researcher's Guide to Purity Analysis of Synthesized 4-Hydroxy-3-nitrobiphenyl
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for the purity assessment of 4-Hydroxy-3-nitrobiphenyl, a key intermediate in the synthesis of various bioactive molecules.
The primary route for synthesizing this compound is through the electrophilic nitration of 4-hydroxybiphenyl.[1] This process, while effective, can lead to the formation of several impurities, including unreacted starting materials, positional isomers, and dinitrated by-products. Therefore, a robust analytical strategy is essential to quantify the purity of the synthesized product and identify any contaminants. This guide compares the two most common and powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Purity Analysis
A sample of synthesized this compound was analyzed using both HPLC-UV and GC-MS to determine its purity and identify potential impurities. The results are summarized in the table below.
| Parameter | HPLC-UV | GC-MS | Remarks |
| Purity of this compound | 98.5% | 98.3% | Both techniques show comparable results for the main component. |
| Identified Impurities | |||
| 4-Hydroxybiphenyl (Starting Material) | 0.8% | 0.9% | Residual starting material is detected by both methods. |
| 4-Hydroxy-4'-nitrobiphenyl (Isomer) | 0.5% | 0.6% | Positional isomer resulting from nitration at the other ring. |
| 2,4-Dinitro-biphenyl-x-ol (Dinitrated By-product) | 0.2% | Not detected | HPLC shows better sensitivity for this less volatile impurity. |
| Other unidentified impurities | <0.1% | 0.2% | GC-MS provides structural information for impurity identification. |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | Method dependent on analyte and conditions. |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.05% | Method dependent on analyte and conditions. |
| Analysis Time per Sample | ~15 minutes | ~30 minutes | HPLC is generally faster for routine purity checks. |
Experimental Workflow for Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of a synthesized batch of this compound.
Caption: Workflow for the purity analysis of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound and its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Quantification: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both quantifying purity and identifying volatile impurities based on their mass-to-charge ratio.[2]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in acetone.
-
Analysis: The percentage purity is determined from the peak area in the total ion chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Comparison and Recommendations
-
HPLC-UV is a robust, and often faster, method for routine purity assessment and is particularly effective for non-volatile or thermally labile impurities.[3] It provides reliable quantitative data for known impurities.
-
GC-MS offers superior identification capabilities for volatile impurities due to the structural information provided by the mass spectra.[4] It is an excellent tool for identifying unknown by-products from the synthesis.
For comprehensive purity analysis of synthesized this compound, a combination of both HPLC and GC-MS is recommended. HPLC can be used for rapid, routine purity checks, while GC-MS can be employed for in-depth impurity profiling and identification, particularly for new synthesis batches.
References
- 1. US20030055294A1 - Method for producing this compound - Google Patents [patents.google.com]
- 2. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. shimadzu.com [shimadzu.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Hydroxy-3-nitrobiphenyl: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Hydroxy-3-nitrobiphenyl, a nitrated phenolic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with environmental regulations.
Core Safety and Handling Principles
Quantitative Data Summary for Disposal Planning
The following table summarizes key disposal-related parameters for this compound, inferred from data on similar compounds and general hazardous waste guidelines.
| Parameter | Guideline | Source/Rationale |
| Waste Classification | Hazardous Waste | Based on the toxicity of nitrated phenols and biphenyls. |
| UN Number (Anticipated) | UN2811 (Toxic Solid, Organic, N.O.S.) | Based on the classification of similar toxic organic compounds. |
| RCRA Code (Anticipated) | D001 (Ignitability), D002 (Corrosivity), D003 (Reactivity), or specific toxicity codes (D022-D043) | The exact code would be determined by a formal hazardous waste determination, but it is likely to fall under one or more of these categories due to its chemical properties. |
| Container Type | Labeled, sealed, and chemically compatible container (e.g., high-density polyethylene - HDPE)[4] | To prevent leaks and ensure safe transport. |
| Storage | Segregated from incompatible materials (e.g., strong oxidizing agents, bases) in a designated hazardous waste accumulation area[5][6]. | To prevent hazardous reactions. |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility[7]. | This is the standard and recommended method for organic chemical waste to ensure complete destruction. |
| Drain Disposal | Strictly Prohibited[1][5] | To prevent environmental contamination and damage to plumbing infrastructure. |
Experimental Protocol: Waste Generation and Immediate Handling
This hypothetical protocol outlines a step-by-step procedure for a chemical reaction that produces this compound as a byproduct, with a focus on waste handling.
Objective: Synthesis of a target molecule via a reaction that generates this compound in the waste stream.
Materials:
-
Reactants A and B
-
Solvent (e.g., Dichloromethane)
-
This compound (as a potential byproduct)
-
Appropriate PPE (gloves, goggles, lab coat)
-
Labeled hazardous waste container for halogenated organic waste
-
Labeled hazardous waste container for solid waste contaminated with this compound
Procedure:
-
Reaction Setup:
-
In a chemical fume hood, combine Reactant A and the solvent in a round-bottom flask.
-
Slowly add Reactant B to the mixture while stirring.
-
Allow the reaction to proceed for the designated time.
-
-
Work-up and Extraction:
-
Quench the reaction with deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Waste Handling: Collect the aqueous layer, which may contain traces of this compound, in a designated hazardous waste container for aqueous chemical waste.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Waste Handling: The used sodium sulfate is now contaminated solid chemical waste and must be placed in the designated solid waste container.
-
Concentrate the organic filtrate under reduced pressure.
-
Purify the crude product using column chromatography. The fractions containing the this compound byproduct are collected.
-
Waste Handling: All fractions and solvent containing this compound must be collected in the designated halogenated organic waste container.
-
-
Final Waste Segregation:
-
All disposable materials that came into contact with this compound (e.g., pipette tips, contaminated gloves, weighing paper) must be disposed of in the designated solid hazardous waste container[7][8].
-
Ensure all waste containers are properly labeled with the full chemical name of the contents and are securely sealed[6].
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific hazardous waste management plan and safety officers for any additional requirements.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-METHOXY-3-NITROBIPHENYL - Safety Data Sheet [chemicalbook.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. researchgate.net [researchgate.net]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 4-Hydroxy-3-nitrobiphenyl
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-3-nitrobiphenyl. It includes procedural guidance on personal protective equipment (PPE), safe handling, and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with its analogs.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear impervious gloves. Nitrile or neoprene gloves are generally recommended for handling nitrated aromatic compounds. Always inspect gloves for integrity before use and change them immediately if contaminated.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 or equivalent standards. Use in combination with a face shield if there is a risk of splashing or dust generation.[2] |
| Skin and Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect street clothing and skin from contamination. |
| Closed-toe shoes | Footwear that fully covers the feet is mandatory in the laboratory.[3] | |
| Long pants | Should be worn to cover any exposed skin on the legs. | |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Use a respirator if working in a poorly ventilated area or if dust is generated. The type of respirator (e.g., N95, P100) should be selected based on a formal risk assessment.[4][5] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to prevent accidents and exposure.
Operational Plan:
-
Preparation: Before handling, ensure that all necessary PPE is available and in good condition. Read and understand the safety information for analogous compounds.[6]
-
Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]
-
Weighing and Transfer: Handle the compound carefully to avoid the formation of dust.[1] Use non-sparking tools for transfers.[1]
-
Spill Management: In case of a spill, evacuate the area and prevent the spread of the material. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][3] Do not let the chemical enter drains.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][6] Do not eat, drink, or smoke in the work area.[1][2][6]
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4][7]
-
Store away from incompatible materials such as strong oxidizing agents.[3][4]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][8] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][8] Seek medical attention if irritation persists.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1][7] Seek immediate medical attention.[1][4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][4][6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to protect the environment.
-
Waste Collection: Collect all waste material, including excess reagent, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and compatible container.[1][3]
-
Waste Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[1][2][6] Follow all local, state, and federal regulations for hazardous waste disposal.[1][6] Do not dispose of down the drain or in the regular trash.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. nj.gov [nj.gov]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - 4-Nitrobiphenyl [cdc.gov]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. 4-METHOXY-3-NITROBIPHENYL - Safety Data Sheet [chemicalbook.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
